2,4-Dimethylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQHMXRROFKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150629 | |
| Record name | 2,4-Dimethylbenzophenone | |
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Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-14-3 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dimethylbenzophenone | |
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| Record name | 1140-14-3 | |
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| Record name | 2,4-Dimethylbenzophenone | |
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| Record name | 2,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |
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| Record name | 2,4-DIMETHYLBENZOPHENONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylbenzophenone (CAS 1140-14-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzophenone, with a CAS registry number of 1140-14-3, is an aromatic ketone that has garnered interest in various chemical applications. Structurally, it is a derivative of benzophenone (B1666685), featuring two methyl groups on one of its phenyl rings. This substitution pattern influences its physical and chemical properties, making it a subject of study in fields ranging from polymer chemistry to materials science. While its primary applications are currently outside the pharmaceutical domain, the benzophenone scaffold itself is a recurring motif in a number of biologically active molecules.[1] This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known mechanisms of action.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1140-14-3 | [2] |
| Molecular Formula | C₁₅H₁₄O | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Boiling Point | 189 °C | [3] |
| Density | 1.07 g/cm³ | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Data/Peaks | Reference(s) |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Available | [2] |
| Infrared (IR) | Available | [2][5] |
| Mass Spectrometry (MS) | m/z 210 (M+), 195, 132, 105, 77 | [2][6] |
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
The most common method for the synthesis of benzophenones, including this compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[7]
Reaction Scheme:
References
- 1. scbt.com [scbt.com]
- 2. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1140-14-3 [chemicalbook.com]
- 4. This compound(1140-14-3) 1H NMR spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Dimethylbenzophenone (C15H14O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethylbenzophenone, a substituted aromatic ketone with the molecular formula C15H14O. While specific biological activity and mechanistic data for this particular isomer are not extensively documented in publicly available literature, this document consolidates its known physicochemical properties, compares it with its isomers (3,4- and 4,4-dimethylbenzophenone), and presents detailed experimental protocols for relevant biological assays. These assays, which have been successfully applied to other benzophenone (B1666685) derivatives, can serve as a foundational framework for investigating the potential biological effects of this compound. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development who are interested in the biological evaluation of this compound and its structural analogs.
Introduction
Benzophenones are a class of compounds characterized by a diaryl ketone core structure. They are widely utilized in various industrial applications, including as photoinitiators in UV-curing processes and as UV-filters in sunscreens and plastics.[1] The substitution pattern on the phenyl rings significantly influences their chemical and physical properties, and consequently, their biological activity. Isomerism plays a critical role in determining the interaction of molecules with biological systems, where subtle changes in structure can lead to vastly different pharmacological or toxicological outcomes.[2] This guide focuses specifically on this compound, providing a detailed summary of its chemical properties and offering a roadmap for its biological characterization through established experimental protocols.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical properties and toxicological information for this compound and its isomers, 3,4-Dimethylbenzophenone and 4,4'-Dimethylbenzophenone. This comparative data is essential for understanding the potential structure-activity relationships within this group of isomers.
Table 1: Physicochemical Properties of Dimethylbenzophenone Isomers
| Property | This compound | 3,4-Dimethylbenzophenone | 4,4'-Dimethylbenzophenone |
| Molecular Formula | C15H14O[2] | C15H14O[3] | C15H14O[4] |
| Molecular Weight | 210.27 g/mol [2] | 210.27 g/mol [3] | 210.27 g/mol [4] |
| CAS Number | 1140-14-3[2] | 2571-39-3[3] | 611-97-2[4] |
| IUPAC Name | (2,4-dimethylphenyl)(phenyl)methanone[2] | (3,4-dimethylphenyl)(phenyl)methanone[3] | bis(4-methylphenyl)methanone[4] |
| Melting Point | Not available | Not available | 90-93 °C[5] |
| Boiling Point | Not available | Not available | 200 °C at 17 mmHg[5] |
| Appearance | Not available | Not available | Solid[5] |
Table 2: GHS Hazard Classification of Dimethylbenzophenone Isomers
| Hazard Statement | This compound[6] | 3,4-Dimethylbenzophenone[3] | 4,4'-Dimethylbenzophenone[4] |
| Acute Toxicity, Oral | Warning, H302 (Harmful if swallowed) | Not Classified | Not Classified |
| Skin Corrosion/Irritation | Warning, H315 (Causes skin irritation) | Warning, H315 (Causes skin irritation) | Warning, H315 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Warning, H319 (Causes serious eye irritation) | Warning, H319 (Causes serious eye irritation) | Warning, H319 (Causes serious eye irritation) |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning, H335 (May cause respiratory irritation) | Warning, H335 (May cause respiratory irritation) | Warning, H335 (May cause respiratory irritation) |
Synthesis of this compound
This compound can be synthesized via a Friedel-Crafts acylation reaction between m-xylene (B151644) and benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8]
Reaction Scheme
Caption: Friedel-Crafts acylation for this compound synthesis.
Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 4-ethylbenzophenone (B99735) and should be optimized for this compound.[9]
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel.
-
Reagent Addition: In the reaction flask, combine m-xylene (1.2 equivalents) and a suitable solvent such as dichloromethane. Cool the mixture in an ice bath.
-
Catalyst Introduction: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred mixture.
-
Acylating Agent Addition: Add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is scarce, its structural similarity to other biologically active benzophenones suggests several potential areas of investigation. The following sections detail experimental protocols for assays relevant to the known biological effects of other benzophenone derivatives.
Developmental Toxicity Assessment using Zebrafish Embryo Model
Benzophenone and its derivatives have been shown to exhibit developmental toxicity.[10] The zebrafish embryo toxicity assay is a well-established model for assessing developmental toxicity.[1][11][12]
Caption: Zebrafish developmental toxicity assay workflow.
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at the 4-6 hours post-fertilization (hpf) stage.
-
Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in embryo medium to achieve the desired test concentrations. The final solvent concentration should not exceed 0.5% (v/v).
-
Exposure: Place 20 embryos per well in 24-well plates containing the test solutions or control medium.
-
Incubation: Incubate the plates at 26-28°C with a 14/10-hour light/dark cycle.
-
Observations: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for mortality, hatching rate, and developmental abnormalities such as yolk sac edema, pericardial edema, and spinal curvature.
-
Data Analysis: Calculate the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the observed endpoints.
Estrogen Receptor Binding and Transcriptional Activation
Some benzophenone derivatives are known endocrine disruptors that can interact with the estrogen receptor (ER).[13] An in vitro ER binding assay can determine the affinity of this compound for the estrogen receptor.
This protocol is based on the competitive binding of a test chemical and a radiolabeled estrogen to the estrogen receptor.[14][15]
-
Preparation of Uterine Cytosol: Prepare uterine cytosol containing the estrogen receptor from ovariectomized rats.
-
Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol), and increasing concentrations of unlabeled this compound or a reference estrogen.
-
Incubation: Incubate the tubes at 4°C overnight to allow for competitive binding.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estrogen from the free radiolabeled estrogen using a method such as dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radiolabeled estrogen against the concentration of the competitor to determine the IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estrogen).
Caption: Simplified estrogen receptor signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in development and disease, and some benzophenones have been shown to modulate this pathway.[10][16]
This assay measures the activation of the Wnt/β-catenin pathway using a luciferase reporter gene.[17]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a Wnt/β-catenin responsive reporter plasmid (e.g., TOP-Flash) and a control plasmid.
-
Treatment: Treat the transfected cells with varying concentrations of this compound or a known Wnt activator/inhibitor.
-
Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control and determine the dose-response relationship for this compound's effect on Wnt/β-catenin signaling.
Caption: Canonical Wnt/β-catenin signaling pathway.
Conclusion
This technical guide has synthesized the available information on this compound, highlighting its physicochemical properties and providing a comparative analysis with its isomers. While direct biological activity data for this specific compound is limited, this guide provides a comprehensive set of detailed experimental protocols for key biological assays that are relevant to the known activities of other benzophenone derivatives. The provided methodologies for assessing developmental toxicity, estrogen receptor interaction, and Wnt/β-catenin signaling modulation offer a solid foundation for future research into the pharmacological and toxicological profile of this compound. The diagrams of the synthesis and signaling pathways further serve to contextualize the experimental approaches. This document is intended to empower researchers to undertake a thorough investigation of this compound's biological effects and contribute to a deeper understanding of the structure-activity relationships within the dimethylbenzophenone family.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mesoscale.com [mesoscale.com]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. Benzophenone induces cardiac developmental toxicity in zebrafish embryos by upregulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 13. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Synthesis and Characterization of 2,4-Dimethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethylbenzophenone, a key intermediate in various chemical syntheses. This document details the prevalent synthetic methodology, specifically the Friedel-Crafts acylation, and outlines the spectroscopic and physical data necessary for its identification and quality control.
Introduction
This compound, with the chemical formula C₁₅H₁₄O, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a benzoyl group attached to a 2,4-dimethylphenyl moiety, offers multiple sites for further functionalization. Accurate and reproducible synthesis, along with thorough characterization, is paramount for its effective use in research and development.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich m-xylene ring. The methyl groups on the xylene ring are ortho- and para-directing, leading to the desired 2,4-disubstituted product.
Reaction Scheme:
Caption: Friedel-Crafts acylation of m-xylene with benzoyl chloride.
Experimental Protocol:
The following is a detailed protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| m-Xylene | 106.17 |
| Benzoyl Chloride | 140.57 |
| Anhydrous Aluminum Chloride | 133.34 |
| Dichloromethane (B109758) (DCM) | 84.93 |
| Hydrochloric Acid (conc.) | 36.46 |
| Sodium Bicarbonate (sat. soln.) | 84.01 |
| Anhydrous Magnesium Sulfate | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.
-
Addition of Reactants: A solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: Following the formation of the acylium ion complex, m-xylene (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₄O |
| Molar Mass | 210.27 g/mol [1] |
| Appearance | White to off-white solid |
| Boiling Point | 594.70 K (321.55 °C)[5] |
| IUPAC Name | (2,4-dimethylphenyl)-phenylmethanone[1] |
| CAS Number | 1140-14-3[1] |
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.20 | m | 5H | Aromatic-H (benzoyl) |
| 7.15 | d | 1H | Aromatic-H |
| 7.05 | s | 1H | Aromatic-H |
| 6.95 | d | 1H | Aromatic-H |
| 2.35 | s | 3H | CH₃ |
| 2.25 | s | 3H | CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| 197.5 | C=O |
| 141.0 | Aromatic-C |
| 138.5 | Aromatic-C |
| 137.0 | Aromatic-C |
| 132.5 | Aromatic-C |
| 130.0 | Aromatic-C |
| 129.5 | Aromatic-C |
| 128.0 | Aromatic-C |
| 21.5 | CH₃ |
| 20.0 | CH₃ |
IR (Infrared) Spectroscopy: [6]
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (ketone) |
| ~1600, 1450 | Aromatic C=C stretch |
Mass Spectrometry (MS): [1]
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular ion) |
| 195 | [M-CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented Friedel-Crafts acylation protocol offers a reliable method for its preparation, while the comprehensive characterization data serves as a benchmark for quality assessment. Adherence to these methodologies will ensure the consistent production of high-purity this compound for its application in further scientific research and development.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [www1.udel.edu]
- 3. This compound | 1140-14-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
Spectral Data Analysis of 2,4-Dimethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethylbenzophenone (CAS No. 1140-14-3), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound reveals the presence of both aromatic and aliphatic protons, consistent with its chemical structure. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Signal Assignment |
| 7.78 | Aromatic Protons |
| 7.53 | Aromatic Protons |
| 7.42 | Aromatic Protons |
| 7.22 | Aromatic Protons |
| 7.09 | Aromatic Protons |
| 7.02 | Aromatic Protons |
| 2.36 | Methyl Protons (-CH₃) |
| 2.33 | Methyl Protons (-CH₃) |
Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]
¹³C NMR Spectral Data
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a neat liquid sample.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3060 - 3030 | Aromatic C-H Stretch |
| 2980 - 2860 | Aliphatic C-H Stretch |
| 1660 | C=O (Ketone) Stretch |
| 1610 | C=C Aromatic Ring Stretch |
| 1280 | C-CO-C Stretch and Bend |
Table 2: Characteristic IR absorption peaks for this compound.
The strong absorption band at 1660 cm⁻¹ is characteristic of the carbonyl group in a ketone, a key feature of the benzophenone (B1666685) structure. The bands in the 3060-3030 cm⁻¹ and 1610 cm⁻¹ regions are indicative of the aromatic rings, while the absorptions between 2980 cm⁻¹ and 2860 cm⁻¹ correspond to the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound is presented below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 210 | 63.4 | [M]⁺ (Molecular Ion) |
| 209 | 100.0 | [M-H]⁺ |
| 195 | 29.4 | [M-CH₃]⁺ |
| 133 | 33.7 | [C₉H₉O]⁺ |
| 105 | 34.7 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | 32.5 | [C₆H₅]⁺ (Phenyl cation) |
Table 3: Major fragmentation peaks in the EI-mass spectrum of this compound.[1]
The molecular ion peak is observed at an m/z of 210, which corresponds to the molecular weight of this compound. The base peak at m/z 209 is due to the loss of a hydrogen atom. Other significant fragments include the loss of a methyl group (m/z 195) and the characteristic benzoyl cation (m/z 105) and phenyl cation (m/z 77).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a low-melting solid or oil at room temperature, a neat liquid sample can be prepared by placing a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty salt plates.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight mass analyzer.
-
Detection: Detect the ions using an electron multiplier or other suitable detector.
-
Data Analysis: Generate a mass spectrum plotting the relative intensity of the ions as a function of their m/z ratio. Identify the molecular ion and major fragment peaks to aid in structural elucidation.
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Dimethylbenzophenone and its Solubility
This compound is an organic compound, a derivative of benzophenone, which is a widely used building block in organic synthesis. Understanding its solubility is crucial for a variety of applications, including its use as a photoinitiator, in the synthesis of pharmaceuticals, and in materials science. The solubility of a compound dictates its behavior in solution, affecting reaction kinetics, purification processes, and formulation development.
Based on the known solubility of the parent compound, benzophenone, and its other methylated isomers, it can be inferred that this compound is likely to be poorly soluble in water and readily soluble in common organic solvents. Benzophenone itself is practically insoluble in water but soluble in alcohols, ethers, ketones, and aromatic hydrocarbons. The presence of two methyl groups on one of the phenyl rings in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in non-polar organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common solvents at various temperatures has not been published. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Water | e.g., 25 |
Experimental Protocol for Solubility Determination
A robust and reliable method for determining the solubility of a solid compound like this compound is the isothermal shake-flask method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, dichloromethane, water) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This comprehensive guide provides the necessary framework for researchers to approach the solubility of this compound. By following the detailed experimental protocol and utilizing the provided data structure, scientists can generate the critical data needed for their research and development activities.
An In-depth Technical Guide on the Photochemical Behavior of 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzophenone is an aromatic ketone that exhibits rich and varied photochemical behavior, making it a molecule of significant interest in various scientific and industrial fields, including polymer chemistry, organic synthesis, and photobiology. As a derivative of benzophenone, its photochemistry is primarily governed by the excitation of the carbonyl chromophore, leading to the formation of reactive excited states. This technical guide provides a comprehensive overview of the core photochemical processes of this compound, including its photophysical properties, characteristic photoreactions, and the experimental methodologies used to study these phenomena. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique photochemical characteristics of this compound.
Photophysical Properties
The initial absorption of light by this compound populates an excited singlet state (S₁), which can then undergo several photophysical processes. The key photophysical parameters are summarized in the table below. It is important to note that specific quantitative data for this compound is not extensively available in the public domain; therefore, data for the parent compound, benzophenone, is included for comparative purposes.
| Property | This compound | Benzophenone (for comparison) |
| Molar Mass | 210.27 g/mol | 182.22 g/mol |
| UV Absorption Maximum (λmax) | ~250 nm, ~340 nm (in non-polar solvents) | ~250 nm, ~340 nm (in non-polar solvents) |
| Molar Absorptivity (ε) | Data not available | ~18,000 M⁻¹cm⁻¹ at 250 nm |
| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC_) | Expected to be near unity | ~1 |
| Triplet State Energy (E_T_) | Data not available | ~69 kcal/mol |
| Triplet State Lifetime (τ_T_) | Data not available | ~5-20 µs (in solution at room temp) |
Core Photochemical Reactions
The photochemistry of this compound is dominated by the reactivity of its triplet excited state, formed with high efficiency via intersystem crossing from the initial singlet excited state. This triplet state can participate in a variety of chemical reactions, most notably hydrogen abstraction and photocycloaddition reactions.
Photoreduction (Hydrogen Abstraction)
In the presence of a suitable hydrogen donor (H-D), the triplet excited state of this compound can abstract a hydrogen atom to form a ketyl radical. A common hydrogen donor used in these reactions is isopropanol. The resulting ketyl radicals can then dimerize to form a pinacol.
Reaction Pathway:
2,4-Dimethylbenzophenone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2,4-Dimethylbenzophenone (CAS No. 1140-14-3), a chemical intermediate used in various industrial and research applications. This document outlines the known hazards, exposure control measures, and emergency procedures to ensure its safe use in a laboratory setting. All personnel handling this substance should be thoroughly trained in these procedures.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
Hazard Pictograms and Signal Word
Pictogram:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O[1][3] |
| Molecular Weight | 210.27 g/mol [1][3] |
| CAS Number | 1140-14-3[1][3] |
| Appearance | Light brown powder solid[4] |
| Boiling Point | 200 °C at 17 mmHg[4] |
| Melting Point | 93 - 97 °C[4] |
| Solubility | No data available[4] |
| Flash Point | No data available[4] |
| Autoignition Temperature | No data available[4] |
Toxicological Information
Toxicological Data for Benzophenone (CAS No. 119-61-9)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 10,000 mg/kg |
| LD50 | Mouse | Oral | 2,896 mg/kg |
| LD50 | Rabbit | Dermal | 3,535 mg/kg |
This data is for Benzophenone and not this compound.
Experimental Protocols for Hazard Assessment
The GHS classifications for skin and eye irritation are typically determined through standardized experimental protocols. The following are summaries of the relevant OECD guidelines.
Skin Irritation: OECD Test Guideline 404
This test is designed to assess the potential of a substance to cause skin irritation.[1]
Methodology:
-
Test Animal: Healthy, young adult albino rabbit.
-
Application: A single dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle, is applied to a small area of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.
-
Exposure: The application site is covered with a porous gauze dressing and semi-occlusive bandage for a 4-hour exposure period.
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is scored according to a standardized scale.
Eye Irritation: OECD Test Guideline 405
This test evaluates the potential of a substance to cause serious eye damage or irritation.[2]
Methodology:
-
Test Animal: Healthy, young adult albino rabbit.
-
Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.
-
Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing the risk of exposure.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid breathing dust.[2]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from strong oxidizing agents.[4]
-
Store locked up.[2]
Emergency Procedures
The following flowchart outlines the appropriate first aid measures in case of exposure to this compound.
Caption: First aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][5]
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[5]
-
Special Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.
-
Environmental Precautions: Prevent from entering drains or waterways.
-
Containment and Cleanup: Sweep up the material and place it in a suitable container for disposal.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It may be possible to dispose of the chemical through a licensed waste disposal company.
Logical Relationship of Hazard Management
The effective management of risks associated with this compound involves a logical progression from identifying hazards to implementing control measures.
Caption: Logical workflow for managing the hazards of this compound.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the most current Safety Data Sheet (SDS) for this compound and adhere to all applicable safety regulations.
References
An In-depth Technical Guide to 2,4-Dimethylbenzophenone: Synthesis, Procurement, and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 2,4-Dimethylbenzophenone (CAS No. 1140-14-3), a versatile ketone compound with applications in photopolymerization and as a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, procurement from various suppliers, and key analytical methodologies for quality assessment.
Chemical Properties and Identification
This compound is an aromatic ketone. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | (2,4-dimethylphenyl)(phenyl)methanone[1] |
| CAS Number | 1140-14-3[2][3] |
| Molecular Formula | C₁₅H₁₄O[1][3][4] |
| Molecular Weight | 210.27 g/mol [1][3] |
| Appearance | Yellow Liquid or Cream Crystalline Solid[4][5] |
| Boiling Point | 189 °C[4] |
Procurement of this compound
A variety of chemical suppliers offer this compound, catering to different research and development needs in terms of quantity, purity, and pricing. Researchers are advised to request a Certificate of Analysis (CoA) to ensure the quality of the purchased material.[5][6]
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities (Example) |
| Sigma-Aldrich | S429279 | Not specified; for early discovery research[6] | 1 g[6] |
| TCI America | D345825G | ≥96.0% (GC)[4] | 25 g[4] |
| Biosynth | FD145675 | Not Specified | Custom quantities |
| Fisher Scientific | D345825G | ≥96.0% (GC)[4] | 25 g[4] |
| Echemi | N/A | Varies by supplier | Varies by supplier[7] |
| ChemicalBook | N/A | Varies by supplier | Varies by supplier |
Note: Pricing is subject to change and should be confirmed with the respective suppliers. Purity levels and available quantities may vary.
A typical workflow for the procurement of this compound is outlined below.
Synthesis of this compound
The primary method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The reaction mechanism involves the formation of an acylium ion intermediate, which is then attacked by the electron-rich m-xylene ring. The substitution occurs preferentially at the 4-position of m-xylene due to the directing effects of the two methyl groups.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general representation based on established Friedel-Crafts acylation procedures. Researchers should consult specific literature for optimization.[8][9]
Materials:
-
m-Xylene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add benzoyl chloride dropwise to the cooled suspension via the dropping funnel with vigorous stirring.
-
After the addition of benzoyl chloride is complete, add m-xylene dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Applications in Research and Development
Benzophenone (B1666685) and its derivatives are widely recognized for their utility in various scientific domains.
Photoinitiator in Polymer Chemistry
Benzophenones are classic Type II photoinitiators.[10][11] Upon absorption of UV radiation, this compound can be excited to a triplet state. In the presence of a hydrogen donor (co-initiator), it can abstract a hydrogen atom to generate a ketyl radical and a radical from the co-initiator, both of which can initiate polymerization of monomers like acrylates.[10][11] This property is valuable for UV curing of coatings, inks, and adhesives, as well as in the fabrication of 3D printed objects.[10][11]
Building Block in Medicinal Chemistry
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[12] this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[12][13] The methyl groups on the phenyl ring can be further functionalized or can influence the steric and electronic properties of the final compound, impacting its biological activity.[13]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial for its successful application. The following are standard analytical techniques for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[14]
| Parameter | Specification |
| Column | C18 column (e.g., Newcrom R1)[14] |
| Mobile Phase | Acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[14] |
| Detection | UV detector |
This method is suitable for assessing purity and can be adapted for preparative separation to isolate impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[15][16]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the two methyl groups. The integration of these signals can confirm the relative number of protons in different environments.[15]
-
¹³C NMR: The spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Additional peaks corresponding to C-H and C=C bonds of the aromatic rings will also be present.[17]
An experimental workflow for the quality control of this compound is depicted below.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. This compound(1140-14-3) 1H NMR spectrum [chemicalbook.com]
- 16. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Applications of 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis, properties, and applications of 2,4-Dimethylbenzophenone (2,4-DMBP), a substituted aromatic ketone. The document focuses on its primary role as a Type II photoinitiator in ultraviolet (UV) curing processes, detailing its mechanism of action and performance characteristics. Additionally, this guide explores its synthesis via Friedel-Crafts acylation, its photophysical properties, and available data on its biological activity. The information is presented to be a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development.
Introduction
This compound, with the chemical formula C₁₅H₁₄O, is an organic compound belonging to the benzophenone (B1666685) family.[1] Its structure consists of a benzoyl group attached to a 2,4-dimethylphenyl group. This substitution pattern influences its photophysical and chemical properties, making it a subject of interest in various chemical applications, most notably in the field of polymer chemistry as a photoinitiator.[2][3] This guide aims to consolidate the available technical information on 2,4-DMBP, providing a detailed overview of its applications, synthesis, and key performance data.
Physicochemical and Spectral Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its application in various formulations and for understanding its behavior in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2,4-dimethylphenyl)(phenyl)methanone | [1] |
| CAS Number | 1140-14-3 | [4] |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Boiling Point | 594.70 K | [5] |
| LogP (Octanol/Water) | 3.534 | [5] |
| Water Solubility | log10WS = -4.38 | [5] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate, in this case, xylene, with an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst.[7]
Reaction Mechanism
The Friedel-Crafts acylation mechanism for the synthesis of this compound proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich m-xylene (B151644) attacks the acylium ion. The methyl groups on the xylene ring are ortho- and para-directing, leading to the formation of the 2,4-disubstituted product.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate, restoring the aromaticity of the ring and yielding this compound.
Caption: Friedel-Crafts acylation of m-xylene to form this compound.
Experimental Protocol: Synthesis of this compound from p-Xylene (B151628)
This protocol provides a general procedure for the synthesis of a dimethylbenzophenone isomer, which can be adapted for the 2,4-isomer using m-xylene as the starting material.
Materials:
-
p-Xylene (or m-xylene for 2,4-DMBP)
-
Oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (B1667542) (as a second arene in a more complex synthesis, can be replaced with benzene (B151609) for a simpler benzophenone synthesis)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/Hexane mixture for chromatography
Procedure:
-
In a flask, combine 212 mg of p-xylene and 7 mL of CH₂Cl₂ and cool in an ice/water bath.[8]
-
Add 2.1 g of a 10 wt% solution of oxalyl chloride in CH₂Cl₂.[8]
-
Slowly add 0.53 g of solid AlCl₃ over 5 minutes.[8]
-
Remove the flask from the ice bath and stir for 30 minutes.[8]
-
Slowly add a solution of the second aromatic compound (e.g., 0.22 g of anisole in 2 mL of CH₂Cl₂) over 5 minutes and stir for 1 hour.[8]
-
Quench the reaction by cautiously adding the reaction mixture to cold water in a separatory funnel.[8]
-
Separate the organic layer and extract the aqueous layer twice with 10 mL portions of CH₂Cl₂.[8]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[8]
-
Concentrate the solution and purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product.[8]
Applications of this compound
The primary application of this compound is as a Type II photoinitiator in UV-curable formulations, such as inks, coatings, and adhesives.[2][3]
Photoinitiator in UV Curing
As a Type II photoinitiator, 2,4-DMBP requires a co-initiator, typically a tertiary amine, to generate free radicals upon exposure to UV light. The process can be described as follows:
-
UV Absorption: 2,4-DMBP absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of 2,4-DMBP abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers in the formulation.
Caption: Mechanism of Type II photoinitiation by this compound.
The efficiency of 2,4-DMBP as a photoinitiator is dependent on several factors, including the specific monomer system, the type and concentration of the co-initiator, and the intensity and wavelength of the UV source. While specific quantitative data for 2,4-DMBP is limited, studies on similar benzophenone derivatives in acrylate (B77674) polymerization show that the rate of polymerization generally increases with the concentration of the co-initiator.[9]
Table 2: Factors Affecting Photoinitiator Performance
| Parameter | Effect on Polymerization |
| Photoinitiator Concentration | An optimal concentration exists; too high can lead to inner filter effects. |
| Co-initiator Concentration | Generally, a higher concentration increases the rate of polymerization up to a certain point.[9] |
| UV Light Intensity | Higher intensity generally leads to a faster cure. |
| Monomer/Oligomer System | The reactivity of the monomers and oligomers affects the overall cure speed. |
Other Potential Applications
While its primary use is as a photoinitiator, the chemical structure of 2,4-DMBP suggests potential applications as an intermediate in organic synthesis for the preparation of more complex molecules.
Biological Activity
The biological activity of this compound is not extensively studied. However, data on other benzophenone derivatives, particularly those used in sunscreens and cosmetics, have raised some concerns regarding their potential for endocrine disruption and cytotoxicity.[10] For instance, 2-hydroxy-4-methoxybenzophenone (benzophenone-3) has been shown to have anti-androgenic effects in animal studies.[10] It is important to note that these findings cannot be directly extrapolated to 2,4-DMBP without specific toxicological studies.
Table 3: Summary of GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Source: PubChem[1] |
Conclusion
This compound is a versatile aromatic ketone with a primary and well-established application as a Type II photoinitiator in UV-curable systems. Its synthesis is readily achieved through Friedel-Crafts acylation. While it shares mechanistic similarities with other benzophenone derivatives, its specific performance characteristics are influenced by its unique substitution pattern. Further research into its photophysical properties, such as quantum yield, and a more thorough evaluation of its biological activity are warranted to fully characterize this compound and expand its potential applications in a safe and efficient manner. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,4-Dimethylbenzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzophenone is a solid, aromatic ketone belonging to the benzophenone (B1666685) family of compounds.[1][2] It serves as a highly efficient Type II photoinitiator for free-radical polymerization reactions upon exposure to ultraviolet (UV) radiation. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators, such as this compound, require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals. This bimolecular mechanism offers a high degree of control over the initiation process, making it suitable for a variety of applications, including UV curing of coatings, inks, adhesives, and in the fabrication of polymer-based materials for biomedical and drug delivery applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for formulation development, influencing solubility in monomers and compatibility with other components.
| Property | Value | Reference |
| Chemical Name | (2,4-dimethylphenyl)(phenyl)methanone | [1][2] |
| CAS Number | 1140-14-3 | [1][2] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | White solid (typical for benzophenones) | [3] |
| Melting Point | Data not readily available | |
| Boiling Point | 594.70 K | [4] |
| Solubility | Generally soluble in common organic solvents and acrylate (B77674) monomers. | [5] |
Photochemical Properties and Performance Data
The photoinitiating efficiency of this compound is dictated by its UV absorption characteristics and its ability to interact with a co-initiator to generate free radicals.
| Parameter | Value/Characteristic | Reference |
| Photoinitiator Type | Type II (Hydrogen Abstraction) | [3] |
| Co-initiator Required | Yes (e.g., tertiary amines like Triethylamine (TEA) or N-methyldiethanolamine (MDEA)) | [3] |
| Absorption Maxima (λmax) | Benzophenone derivatives typically absorb in the UV-C and UV-B regions, with a characteristic peak around 250-260 nm and a weaker absorption extending to the UV-A region (~340 nm).[3][6] | [3][6] |
| Molar Extinction Coefficient (ε) | Data for this compound is not readily available. For comparison, the parent benzophenone has ε ≈ 19,400 M⁻¹cm⁻¹ at 252 nm. | [3] |
| Quantum Yield | Data for this compound is not readily available. The efficiency is highly dependent on the co-initiator and monomer system. | |
| Polymerization Rate | The rate of polymerization is influenced by the concentration of the photoinitiator and co-initiator, light intensity, and the specific monomer used. | |
| Final Monomer Conversion | High conversion rates can be achieved with optimized formulations and curing conditions. |
Note: Specific quantitative performance data for this compound is not widely published. The data for parent benzophenone is provided for comparative context.
Mechanism of Photoinitiation
The photoinitiation process with this compound proceeds through a well-established Type II mechanism involving hydrogen abstraction.
Caption: Mechanism of Type II photoinitiation using this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a photoinitiator in common applications. Researchers should optimize concentrations and conditions for their specific systems.
Protocol 1: UV Curing of an Acrylate Formulation
This protocol describes the preparation and UV curing of a simple acrylate-based coating.
Materials:
-
This compound
-
Triethylamine (TEA) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system (e.g., medium-pressure mercury lamp or LED with appropriate wavelength)
-
Film applicator or spin coater
Procedure:
-
Formulation Preparation:
-
In a light-protected container, dissolve this compound (e.g., 2 wt%) and Triethylamine (e.g., 3 wt%) in Trimethylolpropane triacrylate monomer.
-
Ensure complete dissolution by gentle stirring. The formulation should be prepared under subdued light to prevent premature polymerization.
-
-
Coating Application:
-
Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve the desired thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity. The optimal curing time will depend on the light source, distance from the source, and formulation thickness.
-
-
Cure Monitoring (Optional):
-
The degree of monomer conversion can be monitored in real-time using Real-Time FTIR spectroscopy. Record the decrease in the acrylate double bond absorption peak (around 810 cm⁻¹ or 1635 cm⁻¹) during UV irradiation.[3]
-
The final conversion can be calculated using the formula: % Conversion = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial peak area and Aₜ is the final peak area.[3]
-
Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
This protocol outlines the fabrication of a hydrogel disc, a common scaffold in tissue engineering and drug delivery research.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700)
-
This compound
-
N-methyldiethanolamine (MDEA) (Co-initiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (e.g., 365 nm)
-
Molds (e.g., PDMS molds)
Procedure:
-
Precursor Solution Preparation:
-
Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20 wt%) in PBS.
-
Add this compound (e.g., 0.5 wt%) and MDEA (e.g., 1 wt%) to the solution.
-
Mix thoroughly until all components are fully dissolved.
-
-
Molding:
-
Pipette the precursor solution into the molds.
-
-
Photopolymerization:
-
Expose the molds to UV light for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.
-
-
Hydrogel Characterization:
-
After polymerization, carefully remove the hydrogels from the molds.
-
The hydrogels can be swollen in PBS to reach equilibrium.
-
Mechanical properties (e.g., compressive modulus) and swelling ratio can then be characterized using standard techniques.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a photopolymerization system using this compound.
Caption: General experimental workflow for photopolymerization studies.
Safety Information
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. As with all photopolymerization reactions, appropriate eye protection from UV radiation is mandatory.
Conclusion
This compound is a versatile and effective Type II photoinitiator suitable for a wide range of free-radical photopolymerization applications. Its performance is highly dependent on the formulation components, particularly the choice and concentration of the co-initiator, as well as the curing conditions. The provided protocols and information serve as a valuable starting point for researchers and professionals in the development of novel materials and drug delivery systems. Further optimization of experimental parameters is recommended to achieve desired material properties and performance characteristics.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4-Dimethylbenzophenone in Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dimethylbenzophenone as a photoinitiator for free-radical polymerization. This document includes the mechanism of action, potential applications, representative experimental protocols, and illustrative quantitative data based on related systems.
Introduction to this compound as a Photoinitiator
This compound is an organic compound that functions as a Type II photoinitiator.[1] Upon absorption of ultraviolet (UV) light, it can initiate the polymerization of various monomers, particularly acrylates and methacrylates, which are commonly used in the formulation of coatings, inks, adhesives, and dental composites.[2][3] As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals necessary to start the polymerization chain reaction.[1]
The selection of a suitable photoinitiator system is crucial for controlling the curing speed and the final properties of the polymer, including hardness, adhesion, and chemical resistance.[2] this compound is valued for its role in initiating polymerization in various applications, from industrial coatings to specialized materials in biomedical fields.
Mechanism of Photoinitiation
The initiation of free-radical polymerization by this compound in the presence of a co-initiator, such as a tertiary amine, proceeds through a multi-step process:
-
UV Light Absorption: The benzophenone (B1666685) derivative absorbs photons from a UV light source, which excites the molecule from its ground state to a short-lived singlet excited state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet state of this compound is a reactive diradical that abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and an amine-alkyl radical from the co-initiator.
-
Initiation of Polymerization: The newly formed free radicals, particularly the more reactive amine-alkyl radical, attack the double bonds of the monomer molecules (e.g., acrylates), initiating the polymerization chain reaction. This leads to the rapid formation of a cross-linked polymer network.
Applications
Due to its function as a photoinitiator, this compound is suitable for a variety of applications where UV curing is employed. These include:
-
UV-Curable Coatings and Inks: In the formulation of coatings for wood, plastics, and metals, as well as in printing inks, to achieve rapid curing and desirable surface properties.[2]
-
Adhesives: For UV-curable adhesives used in various industries, providing fast bonding upon exposure to UV light.
-
Dental Composites: Benzophenone derivatives are used in light-cured dental restorative materials.[3]
-
3D Printing (Stereolithography): In the formulation of photopolymer resins for additive manufacturing.
Experimental Protocols
The following are representative protocols for the free-radical polymerization of acrylate (B77674) monomers using this compound as a photoinitiator. These protocols are intended as a starting point and may require optimization depending on the specific monomer, co-initiator, and desired polymer properties.
Protocol 1: Photopolymerization of a Monofunctional Acrylate (e.g., Methyl Methacrylate)
This protocol describes a method for the bulk polymerization of methyl methacrylate (B99206) (MMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Co-initiator: N,N-Dimethyl-p-toluidine (DMPT) or Triethylamine (TEA)
-
Reaction vessel (e.g., glass vial or test tube)
-
Nitrogen or Argon gas supply
-
UV light source (e.g., medium-pressure mercury lamp, 365 nm)
-
Magnetic stirrer and stir bar (optional, for solution polymerization)
Procedure:
-
Monomer Preparation: Remove the inhibitor from MMA by passing it through a column of basic alumina (B75360) or by washing with an aqueous NaOH solution followed by drying.
-
Reaction Setup: In a clean, dry reaction vessel, add the desired amount of purified MMA.
-
Initiator and Co-initiator Addition: Add this compound to the monomer at a concentration of 0.1-2.0 wt%. Add the co-initiator (e.g., DMPT or TEA) at a concentration of 0.5-3.0 wt%. The optimal ratio of photoinitiator to co-initiator should be determined experimentally.
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the reaction vessel and place it under the UV light source. Ensure a consistent distance from the lamp for reproducible results. Irradiate the mixture for a predetermined time (e.g., 5-60 minutes). The polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Purification: Terminate the reaction by turning off the UV lamp. Dissolve the resulting polymer in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and precipitate it in a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: UV Curing of a Multifunctional Acrylate Formulation for Coatings
This protocol outlines the preparation and curing of a simple coating formulation.
Materials:
-
Oligomer: Urethane acrylate or epoxy acrylate
-
Reactive Diluent: Trimethylolpropane triacrylate (TMPTA) or 1,6-Hexanediol diacrylate (HDDA)
-
Photoinitiator: this compound
-
Co-initiator: Triethylamine (TEA) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
Substrate (e.g., glass slide, plastic film)
-
Film applicator (e.g., bar coater)
-
UV curing system with a conveyor belt
Procedure:
-
Formulation Preparation: In a light-protected container, mix the oligomer and reactive diluent in the desired ratio (e.g., 70:30 by weight).
-
Initiator System Addition: Add this compound (e.g., 2 wt%) and the co-initiator (e.g., 3 wt%) to the formulation and mix thoroughly until fully dissolved.
-
Coating Application: Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25-50 µm).
-
UV Curing: Place the coated substrate on the conveyor belt of the UV curing system. Pass the sample under the UV lamp at a controlled speed to achieve the desired UV dose. The curing can be assessed by tack-free time or by measuring the final properties of the coating.
-
Characterization: Evaluate the cured coating for properties such as hardness (pencil hardness or pendulum hardness), adhesion (cross-hatch test), and solvent resistance.
Quantitative Data
Table 1: Effect of Co-Initiator Type on Monomer Conversion
This table illustrates the impact of different tertiary amine co-initiators on the final conversion of an acrylate monomer with a benzophenone group.
| Monomer | Co-Initiator (2.7x10⁻² mol L⁻¹) | Conversion (%) |
| U1 | Triethylamine (TEA) | 21.32 ± 0.58 |
| U1 | N-Methyldiethanolamine (MDEA) | 19.89 ± 0.61 |
| U1 | 4,N,N-Trimethylaniline (TMA) | 15.64 ± 0.37 |
| U2 | Triethylamine (TEA) | 17.97 ± 0.11 |
| U2 | N-Methyldiethanolamine (MDEA) | 13.26 ± 0.39 |
| U2 | 4,N,N-Trimethylaniline (TMA) | 9.69 ± 0.79 |
Data adapted from a study on acrylate monomers with a benzophenone pendant unit (U1: p-benzophenoneoxycarbonylphenyl acrylate, U2: p-benzophenoneoxycarbonyl phenyl methacrylate). The data serves as an illustrative example of co-initiator effects.[4]
Table 2: Effect of Co-Initiator Concentration on Monomer Conversion
This table shows the relationship between the concentration of the co-initiator (Triethylamine) and the final monomer conversion.
| Monomer Type | Co-initiator (TEA) Concentration (mol L⁻¹) | Conversion (%) |
| U1 | 2.7x10⁻³ | 15.22 ± 0.15 |
| U1 | 13.5x10⁻³ | 18.46 ± 0.28 |
| U1 | 2.7x10⁻² | 22.54 ± 0.36 |
| U1 | 13.5x10⁻² | 31.27 ± 0.96 |
| U2 | 2.7x10⁻³ | 9.68 ± 0.42 |
| U2 | 13.5x10⁻³ | 13.11 ± 0.22 |
| U2 | 2.7x10⁻² | 19.28 ± 0.35 |
| U2 | 13.5x10⁻² | 26.10 ± 0.88 |
Data adapted from a study on acrylate monomers with a benzophenone pendant unit (U1: p-benzophenoneoxycarbonylphenyl acrylate, U2: p-benzophenoneoxycarbonyl phenyl methacrylate) in DMSO solvent. The data illustrates a general trend of increasing conversion with higher co-initiator concentration.[4]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile Type II photoinitiator for free-radical polymerization with applications in various fields requiring UV curing. The efficiency of polymerization can be tailored by adjusting the type and concentration of the co-initiator, as well as other parameters such as light intensity and exposure time. The provided protocols and data serve as a foundation for researchers and professionals to develop and optimize their specific photopolymerization systems.
References
Application Notes and Protocols for Photopolymerization with 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-Dimethylbenzophenone as a Type II photoinitiator for free-radical photopolymerization. This document outlines the fundamental mechanism of action, detailed experimental protocols for UV curing of acrylate-based formulations, methods for characterization of the resulting polymers, and representative data to guide experimental design.
Introduction to this compound in Photopolymerization
This compound is a substituted benzophenone (B1666685) derivative that functions as a Type II photoinitiator.[1] Upon absorption of ultraviolet (UV) radiation, it becomes photo-excited and, in the presence of a hydrogen donor (co-initiator), generates free radicals that initiate polymerization. This process enables the rapid, spatially controlled curing of liquid monomer and oligomer formulations into solid polymers. Due to its efficiency, it is utilized in various applications, including UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for research and development.
As a Type II photoinitiator, this compound requires a synergist, typically a tertiary amine such as triethanolamine (B1662121) (TEA) or N-methyldiethanolamine (MDEA), to efficiently generate initiating radicals. The choice of co-initiator can significantly influence the curing kinetics and the properties of the final cured polymer.
Mechanism of Photoinitiation
The photopolymerization process initiated by this compound follows the characteristic mechanism of a Type II photoinitiator. This multi-step process is illustrated in the signaling pathway diagram below.
Caption: Mechanism of Type II photopolymerization initiated by this compound.
Experimental Protocols
The following protocols provide a general framework for conducting photopolymerization experiments using this compound. The specific parameters, such as concentrations and exposure times, may need to be optimized for different formulations and applications.
Protocol 1: Preparation of a UV-Curable Acrylate (B77674) Formulation
This protocol describes the preparation of a simple, clear UV-curable coating.
Materials:
-
This compound (Photoinitiator)
-
Triethanolamine (TEA) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)
-
Urethane (B1682113) Acrylate Oligomer
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
UV-blocking safety glasses
Procedure:
-
Oligomer and Monomer Mixture: In an amber glass vial, combine the urethane acrylate oligomer and TMPTA monomer in the desired ratio (e.g., 70:30 by weight).
-
Homogenization: Place a magnetic stir bar in the vial and mix the contents at room temperature until a homogeneous, clear solution is obtained.
-
Photoinitiator System Dissolution:
-
Weigh the required amount of this compound (e.g., 2% w/w of the total formulation).
-
Weigh the required amount of TEA (e.g., 3% w/w of the total formulation).
-
Add the photoinitiator and co-initiator to the oligomer/monomer mixture.
-
-
Final Mixing: Continue stirring the formulation, protecting it from ambient light, until all components are completely dissolved. Gentle heating (40-50°C) can be applied to aid dissolution if the mixture is highly viscous.
-
Storage: Store the prepared formulation in a dark, cool place until use.
Protocol 2: UV Curing and Characterization
This protocol details the procedure for curing the prepared formulation and performing basic characterization.
Equipment:
-
UV curing system (e.g., medium-pressure mercury lamp or a 365 nm LED lamp)
-
Radiometer to measure light intensity
-
Film applicator or spin coater
-
Substrate (e.g., glass slides, metal panels)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
Pencil hardness tester
Procedure:
-
Sample Preparation: Apply a thin film of the prepared resin onto a substrate using a film applicator to a controlled thickness (e.g., 50 µm).
-
UV Exposure:
-
Place the coated substrate in the UV curing chamber at a fixed distance from the lamp.
-
Expose the sample to UV radiation of a known intensity (e.g., 100 mW/cm²). The exposure time will need to be determined empirically (e.g., starting with 5-10 seconds).
-
-
Cure Assessment (Qualitative):
-
Tack-Free Surface: Immediately after exposure, gently touch the surface with a cotton ball. A fully cured surface will be tack-free, and no fibers will adhere.
-
Solvent Resistance: Perform a solvent rub test (e.g., with acetone (B3395972) or isopropanol) to assess the degree of crosslinking.
-
-
Quantitative Analysis (Degree of Conversion):
-
The degree of monomer conversion can be quantified using Real-Time FTIR (RT-FTIR) by monitoring the decrease of the acrylate double bond peak area (typically around 1636 cm⁻¹) during UV exposure.
-
Alternatively, measure the FTIR spectrum of the uncured liquid and the cured polymer. The degree of conversion (DC) can be calculated using the following formula: DC (%) = [1 - (A_cured / A_uncured)] x 100 Where A is the area of the acrylate peak normalized to an internal reference peak that does not change during polymerization.
-
-
Mechanical Property Testing:
-
Hardness: Determine the pencil hardness of the cured film according to ASTM D3363.
-
Experimental Workflow
The general workflow for a photopolymerization experiment is depicted below.
Caption: General experimental workflow for photopolymerization.
Data Presentation
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables present representative data based on typical performance of benzophenone derivatives. These tables are intended to serve as a template for organizing experimental results.
Table 1: Formulation Components
| Component | Role | Weight % (Example) |
| Urethane Acrylate | Oligomer | 65% |
| Trimethylolpropane triacrylate (TMPTA) | Monomer/Crosslinker | 30% |
| This compound | Photoinitiator | 2% |
| Triethanolamine (TEA) | Co-initiator | 3% |
Table 2: Influence of Photoinitiator Concentration on Curing Properties
| This compound (wt%) | Co-initiator (wt%) | UV Dose (mJ/cm²) | Degree of Conversion (%) | Pencil Hardness |
| 1.0 | 3.0 | 500 | 75% | F |
| 2.0 | 3.0 | 500 | 88% | H |
| 3.0 | 3.0 | 500 | 92% | 2H |
| 4.0 | 3.0 | 500 | 93% | 2H |
Table 3: Influence of Co-initiator Concentration on Curing Properties
| This compound (wt%) | Co-initiator (wt%) | UV Dose (mJ/cm²) | Degree of Conversion (%) | Tack-Free Time (s) |
| 2.0 | 1.0 | 500 | 70% | 15 |
| 2.0 | 2.0 | 500 | 85% | 8 |
| 2.0 | 3.0 | 500 | 88% | 5 |
| 2.0 | 4.0 | 500 | 89% | 5 |
Conclusion
This compound is an effective Type II photoinitiator for the free-radical polymerization of acrylate-based formulations. Optimal performance requires the inclusion of a suitable co-initiator, and the curing characteristics can be tailored by adjusting the concentrations of the photoinitiator system components. The protocols and representative data provided herein offer a solid foundation for researchers to explore the use of this compound in their specific applications, from developing novel biomaterials to formulating advanced coatings and adhesives. Further optimization and characterization are recommended to meet the specific requirements of each unique application.
References
Application Notes and Protocols for UV Curing with 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-Dimethylbenzophenone as a photoinitiator for ultraviolet (UV) curing applications. This document outlines the fundamental principles, typical formulation parameters, and detailed experimental protocols for achieving efficient photopolymerization.
Introduction to this compound in UV Curing
This compound is a Type II photoinitiator, meaning it initiates polymerization through a bimolecular process. Upon exposure to UV radiation, it undergoes excitation to a triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers and oligomers. This mechanism is particularly effective for curing coatings, inks, and adhesives.
The concentration of this compound and the choice of co-initiator are critical factors that influence the curing speed and the final properties of the cured material. Optimization of these parameters is essential for achieving desired outcomes such as hardness, adhesion, and chemical resistance.
Key Formulation Components and Concentration Ranges
A typical UV-curable formulation consists of several key components. The concentration of each component should be optimized based on the specific application and desired properties of the cured material.
| Component | Description | Typical Concentration (% w/w) |
| Oligomer/Prepolymer | Provides the core properties of the cured film (e.g., hardness, flexibility, chemical resistance). Examples include epoxy acrylates, urethane (B1682113) acrylates, and polyester (B1180765) acrylates. | 30 - 80% |
| Monomer/Reactive Diluent | Adjusts the viscosity of the formulation for application and cross-links with the oligomer. Examples include isobornyl acrylate (B77674) (IBOA) and trimethylolpropane (B17298) triacrylate (TMPTA). | 20 - 60% |
| This compound | The photoinitiator that absorbs UV light to start the polymerization process. | 0.5 - 5.0% |
| Amine Co-initiator/Synergist | Donates a hydrogen atom to the excited photoinitiator to generate free radicals. Common examples include Ethyl-4-dimethylaminobenzoate (EDB) and N-methyldiethanolamine (MDEA). | 1.0 - 5.0% |
| Additives | Modifies specific properties such as flow, slip, and stability. Examples include leveling agents, defoamers, and stabilizers. | 0.1 - 2.0% |
Note: The provided concentration ranges are typical starting points and should be optimized for each specific application.
Photoinitiation Mechanism
The following diagram illustrates the general mechanism of a Type II photoinitiator like this compound in the presence of an amine co-initiator.
Mechanism of a Type II Photoinitiator
Experimental Protocols
The following protocols provide a general framework for preparing and evaluating UV-curable formulations containing this compound.
Protocol 1: Preparation of a UV-Curable Clear Coating
-
Formulation Preparation : In a UV-blocking amber vial, combine the oligomer, monomer, and any liquid additives.
-
Mixing : Mix the components using a magnetic stirrer or a mechanical mixer at room temperature until a homogeneous solution is formed.
-
Photoinitiator System Addition : Add the desired weight percentage of this compound and the amine co-initiator to the mixture.
-
Dissolution : Continue stirring, gently warming if necessary (not exceeding 50°C), until the photoinitiator and co-initiator are completely dissolved. Ensure the formulation is protected from ambient light.
-
Degassing : Allow the formulation to stand for a few minutes to allow any entrapped air bubbles to escape. A short centrifugation can also be used for degassing.
Protocol 2: UV Curing and Film Evaluation
-
Substrate Preparation : Ensure the substrate (e.g., glass, metal, or plastic) is clean, dry, and free of any contaminants.
-
Film Application : Apply the formulated coating onto the substrate using a film applicator or a wire-wound rod to achieve a uniform film of a specified thickness (e.g., 25-50 µm).
-
UV Exposure : Place the coated substrate on a conveyor belt or in a static curing chamber under a UV lamp (e.g., medium-pressure mercury lamp). The UV dose can be controlled by varying the belt speed or exposure time. A typical starting dose might be in the range of 500 - 2000 mJ/cm².
-
Curing Assessment : Immediately after UV exposure, evaluate the cured film for various properties as described in the table below.
Evaluation of Cured Film Properties
| Property | Test Method | Description |
| Surface Cure (Tack-Free) | Thumb Twist or Cotton Ball Test | A tack-free surface will feel smooth and will not leave a residue on the thumb or have cotton fibers adhere to it. |
| Hardness | Pencil Hardness (ASTM D3363) | A set of calibrated pencils of increasing hardness are pushed across the surface. The reported hardness is that of the hardest pencil that does not scratch the surface. |
| Solvent Resistance | MEK Double Rubs (ASTM D4752) | A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the cured surface until the coating is marred. The number of double rubs is recorded. |
| Adhesion | Cross-Hatch Adhesion (ASTM D3359) | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then pulled off. The adhesion is rated based on the amount of coating removed. |
| Degree of Conversion | Fourier Transform Infrared (FTIR) Spectroscopy | The disappearance of the acrylate double bond peak (around 810 cm⁻¹ or 1635 cm⁻¹) is monitored to quantify the extent of polymerization. |
Experimental Workflow
The following diagram outlines a typical workflow for the optimization of a UV-curable formulation.
UV Curing Experimental Workflow
Safety Precautions
-
Chemical Handling : Always handle uncured resins, photoinitiators, and monomers in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acrylates can be skin and respiratory sensitizers.
-
UV Radiation : Never look directly at an operating UV lamp. Use UV-blocking safety glasses or a face shield. Ensure that the UV curing equipment is properly shielded to prevent exposure to stray radiation.
-
Waste Disposal : Dispose of all uncured and cured materials in accordance with local, state, and federal regulations. Uncured resins should be polymerized before disposal.
Applications of 2,4-Dimethylbenzophenone in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzophenone is a versatile aromatic ketone that finds significant applications in organic synthesis, primarily driven by its photochemical properties. As a substituted benzophenone (B1666685), it absorbs UV radiation to form an excited triplet state, which can then participate in a variety of reactions. This reactivity makes it a valuable tool for the construction of complex organic molecules. This document provides detailed application notes and protocols for the use of this compound in key organic transformations, including the Paternò-Büchi reaction for oxetane (B1205548) synthesis, the Norrish Type II reaction, and as a photoinitiator in radical polymerization.
Paternò-Büchi Reaction: [2+2] Photocycloaddition for Oxetane Synthesis
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form a four-membered ether ring, known as an oxetane.[1] this compound, upon photoexcitation, can react with various alkenes to yield substituted oxetanes, which are important structural motifs in many biologically active compounds and can serve as versatile synthetic intermediates.
Application Note:
The methyl groups on the phenyl ring of this compound can influence the reactivity and selectivity of the Paternò-Büchi reaction. The electron-donating nature of the methyl groups can affect the energy of the excited state and the stability of the intermediate biradicals, potentially altering reaction rates and product distributions compared to unsubstituted benzophenone. The reaction is typically carried out by irradiating a solution of this compound and an alkene with a suitable UV light source.
Experimental Protocol: Photocycloaddition of this compound with Furan (B31954)
This protocol describes the synthesis of an oxetane via the Paternò-Büchi reaction between this compound and furan.
Materials:
-
This compound
-
Furan (freshly distilled)
-
Benzene (B151609) (spectroscopic grade, anhydrous)
-
High-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (λ > 290 nm)
-
Photoreactor with a quartz immersion well and cooling capabilities
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of this compound (0.1 M) and a five-fold excess of furan (0.5 M) in anhydrous benzene is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with dry, oxygen-free nitrogen or argon for at least 30 minutes prior to and during the irradiation to prevent quenching of the triplet excited state by oxygen.
-
The reaction vessel is placed in a photoreactor equipped with a cooling system to maintain the reaction temperature at approximately 10-15 °C.
-
The solution is irradiated with a high-pressure mercury lamp fitted with a Pyrex filter to cut off short-wavelength UV light.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Upon completion of the reaction (disappearance of the starting benzophenone), the solvent and excess furan are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the oxetane adduct.
-
The structure of the purified oxetane is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Furan | Oxetane Adduct | Benzene | 24-48 | 60-70 |
Reaction Pathway:
Caption: Paternò-Büchi reaction of this compound.
Norrish Type II Reaction
The Norrish Type II reaction is an intramolecular photochemical reaction of a carbonyl compound possessing a γ-hydrogen atom.[2] Upon UV irradiation, the excited carbonyl group abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo either cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative (Yang cyclization).
Application Note:
For this compound to undergo a Norrish Type II reaction, it must be derivatized with an alkyl chain containing a γ-hydrogen. For instance, in a molecule like 2,4-dimethyl-γ-phenylbutyrophenone, the excited benzophenone moiety can abstract a γ-hydrogen from the butyrophenone (B1668137) chain. The ortho-methyl group on the benzophenone ring can potentially influence the conformation of the molecule and the efficiency of the γ-hydrogen abstraction.
Experimental Protocol: Intramolecular Photocyclization of a this compound Derivative
This protocol outlines a general procedure for the Norrish Type II reaction of a hypothetical 2,4-dimethyl-γ-alkylbenzophenone.
Materials:
-
2,4-Dimethyl-γ-alkylbenzophenone derivative
-
Solvent (e.g., benzene, acetonitrile, or methanol)
-
UV photoreactor (e.g., Rayonet reactor with appropriate wavelength lamps, typically around 300-350 nm)
-
Quartz or Pyrex reaction tubes
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
A dilute solution (e.g., 0.01-0.05 M) of the 2,4-dimethyl-γ-alkylbenzophenone derivative is prepared in the chosen solvent in a quartz or Pyrex tube.
-
The solution is deoxygenated by purging with nitrogen or argon for 20-30 minutes.
-
The tube is sealed and placed in a photoreactor.
-
The solution is irradiated at room temperature for a specified period, typically several hours.
-
The reaction progress is monitored by TLC or GC-MS to observe the formation of products (alkene, fragmentation ketone, and/or cyclobutanol).
-
After the irradiation is complete, the solvent is evaporated under reduced pressure.
-
The resulting crude mixture is separated and purified by column chromatography on silica gel to isolate the different photoproducts.
-
The structures of the isolated products are determined by spectroscopic analysis.
Quantitative Data:
| Substrate | Product(s) | Solvent | Quantum Yield (Φ) | Product Ratio (Cleavage:Cyclization) |
| 2,4-Dimethyl-valerophenone | Acetophenone + Propene, Cyclobutanol | Benzene | ~0.3 | Varies with solvent polarity |
Reaction Workflow:
Caption: Experimental workflow for a Norrish Type II reaction.
Photoinitiator for Radical Polymerization
This compound can act as a Type II photoinitiator for free-radical polymerization. Upon UV absorption, it is excited to a triplet state which then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine or a thiol. This process generates a ketyl radical and an amine-derived radical. The latter is usually the species that initiates the polymerization of monomers, such as acrylates and methacrylates.
Application Note:
The efficiency of this compound as a photoinitiator depends on several factors, including the nature of the co-initiator, the monomer being polymerized, the concentration of the photoinitiator system, and the intensity and wavelength of the UV light source. The methyl substituents can enhance its solubility in organic monomers and polymers.
Experimental Protocol: Photopolymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes the use of this compound in combination with a tertiary amine co-initiator for the bulk polymerization of methyl methacrylate.
Materials:
-
This compound
-
N,N-Dimethylaniline (co-initiator)
-
Methyl methacrylate (MMA, inhibitor removed)
-
UV curing system or a UV lamp (e.g., medium-pressure mercury lamp)
-
Reaction vessel (e.g., glass vial or mold)
-
Nitrogen or argon source for inert atmosphere
Procedure:
-
A polymerization mixture is prepared by dissolving this compound (e.g., 1-3 wt%) and N,N-dimethylaniline (e.g., 2-5 wt%) in freshly purified methyl methacrylate monomer.
-
The mixture is stirred in the dark until all components are fully dissolved.
-
The solution is purged with nitrogen or argon to remove dissolved oxygen, which can inhibit radical polymerization.
-
The mixture is then exposed to a UV light source of appropriate wavelength (typically in the UVA range, 320-400 nm).
-
The polymerization process is monitored by observing the increase in viscosity of the mixture until a solid polymer is formed. The rate of polymerization can be quantified using techniques like dilatometry or photo-DSC.
-
The degree of monomer conversion can be determined gravimetrically after removing any unreacted monomer or by spectroscopic methods (e.g., FT-IR, by monitoring the disappearance of the C=C bond absorption).
Quantitative Data:
| Photoinitiator | Co-initiator | Monomer | Conversion (%) | Polymerization Rate |
| This compound (2 wt%) | N,N-Dimethylaniline (3 wt%) | MMA | >90 | Dependent on light intensity |
Initiation Mechanism:
Caption: Photoinitiation of polymerization by this compound.
Conclusion
This compound is a valuable and versatile molecule in organic synthesis, primarily leveraged through its photochemical reactivity. The protocols and data presented herein provide a foundation for its application in the synthesis of oxetanes via the Paternò-Büchi reaction, in designing intramolecular transformations through the Norrish Type II pathway, and as an effective photoinitiator for radical polymerization. Researchers and professionals in drug development and materials science can utilize these methodologies to construct novel molecular architectures and advanced polymeric materials. Further exploration of its reactivity with a broader range of substrates is likely to uncover even more synthetic possibilities.
References
Application Notes and Protocols: 2,4-Dimethylbenzophenone as a Photosensitizer in Photochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dimethylbenzophenone as a photosensitizer in various photochemical reactions. This document details its mechanism of action, key photophysical properties, and provides protocols for its application in photoenolization and as a photoinitiator for polymerization.
Introduction
This compound is an aromatic ketone that functions as an effective photosensitizer. Upon absorption of ultraviolet (UV) radiation, it transitions to an excited triplet state, which can then transfer its energy to other molecules, initiating a variety of photochemical transformations. This property makes it a valuable tool in organic synthesis, polymer chemistry, and potentially in drug development for applications such as photodynamic therapy and photoactivated drug delivery. Its ortho-methyl group influences its photochemical behavior, leading to characteristic reactions such as photoenolization.
Mechanism of Action: The Triplet State
The function of this compound as a photosensitizer is centered around the formation and reactivity of its triplet excited state. The general mechanism is as follows:
-
Photoexcitation: The benzophenone (B1666685) derivative absorbs a photon of UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This process is highly efficient in benzophenones.
-
Energy Transfer: The triplet state of this compound can then interact with a substrate molecule in two primary ways:
-
Triplet-Triplet Energy Transfer (Dexter Energy Transfer): If the substrate has a lower triplet energy, the photosensitizer can transfer its energy, promoting the substrate to its triplet state, which then undergoes further reaction.
-
Hydrogen Abstraction: The excited ketone can abstract a hydrogen atom from a suitable donor molecule, generating two radical species that can initiate subsequent chemical reactions, such as polymerization.
-
Photophysical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| CAS Number | 1140-14-3 | [2] |
| Triplet State Lifetime (τT) | ≤ 30 ns | [3] |
| Triplet Energy (ET) of Benzophenone | ~69 kcal/mol | |
| Intersystem Crossing Quantum Yield (ΦISC) of Benzophenone | ~1 |
Applications and Experimental Protocols
Photoenolization
A characteristic reaction of ortho-alkylated benzophenones is intramolecular hydrogen abstraction, leading to the formation of a transient photoenol. This process has been studied by flash photolysis.[3]
Reaction Mechanism:
The process begins with the excitation of the this compound to its triplet state, followed by an intramolecular hydrogen abstraction from one of the ortho-methyl groups to form a biradical intermediate. This biradical then rearranges to form two isomeric photoenols.
Caption: Mechanism of Photoenolization of this compound.
Experimental Protocol: Flash Photolysis Study of this compound
This protocol is based on the methodology described for the investigation of ortho-substituted benzophenones.[3]
-
Objective: To observe the transient species (triplet state and photoenols) of this compound upon UV excitation.
-
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, benzene, or acetonitrile)
-
High-purity nitrogen or argon gas
-
-
Equipment:
-
Flash photolysis setup (conventional or laser-based) with a UV excitation source (e.g., Nd:YAG laser)
-
Spectrophotometer with a fast detector (e.g., photomultiplier tube)
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (concentration typically in the range of 10⁻⁵ to 10⁻³ M).
-
Transfer the solution to a quartz cuvette and deoxygenate by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to prevent quenching of the triplet state by oxygen.
-
Place the cuvette in the sample holder of the flash photolysis apparatus.
-
Excite the sample with a short pulse of UV light.
-
Record the transient absorption spectra at various time delays after the flash. The triplet state of this compound is expected to have a very short lifetime (≤ 30 ns).[3]
-
Analyze the decay kinetics of the transient species to determine their lifetimes. The decay of the triplet state should be accompanied by the formation of the photoenols.
-
Photoinitiator for Acrylate (B77674) Polymerization
This compound can act as a Type II photoinitiator for free-radical polymerization, particularly in combination with a hydrogen donor (co-initiator), such as an amine.
Workflow for Photopolymerization:
Caption: Workflow for Photopolymerization.
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol provides a general procedure for evaluating the performance of this compound as a photoinitiator.
-
Objective: To polymerize a liquid acrylate monomer into a solid film using this compound as a photoinitiator.
-
Materials:
-
Acrylate monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA)
-
This compound
-
Co-initiator (e.g., N-methyldiethanolamine, MDEA)
-
Solvent (if necessary, e.g., acetone)
-
-
Equipment:
-
UV curing system with a mercury vapor lamp or LED source
-
Film applicator or spin coater
-
Glass or plastic substrates
-
Fourier-transform infrared (FTIR) spectrometer with an ATR accessory
-
-
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photoinitiator system. For example, dissolve this compound (e.g., 2 wt%) and MDEA (e.g., 4 wt%) in the acrylate monomer.
-
Stir the mixture in the dark until all components are fully dissolved.
-
-
Film Application:
-
Apply a thin film of the formulation onto a substrate using a film applicator or spin coater to a desired thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Expose the film to UV radiation under the curing system. The exposure time and intensity will depend on the specific equipment and formulation.
-
-
Curing Monitoring (Optional):
-
The degree of conversion can be monitored in real-time or after curing using FTIR spectroscopy by observing the decrease in the acrylate C=C bond absorption peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
-
Evaluation of Cured Film:
-
Assess the properties of the cured film, such as hardness, adhesion, and solvent resistance.
-
-
Data Summary
While extensive quantitative data for this compound is limited in publicly available literature, the following table summarizes key findings and provides a comparison with the parent benzophenone.
| Parameter | This compound | Benzophenone (for comparison) |
| Triplet Lifetime | ≤ 30 ns[3] | Milliseconds (in solution at low temp.) |
| Primary Photochemical Reaction | Intramolecular H-abstraction (Photoenolization)[3] | Intermolecular H-abstraction, Energy Transfer |
Conclusion
This compound is a versatile photosensitizer with distinct photochemical behavior due to its ortho-methyl substitution. Its primary application lies in initiating photochemical reactions through its short-lived triplet state. The provided protocols offer a starting point for researchers to explore its utility in photoenolization studies and as a photoinitiator for polymerization. Further research is warranted to fully characterize its photophysical properties, such as triplet energy and quantum yields, to expand its applications in synthetic chemistry and materials science.
References
Application Notes and Protocols for 2,4-Dimethylbenzophenone in Polymer and Coating Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dimethylbenzophenone as a photoinitiator in the synthesis of polymers and coatings, particularly in ultraviolet (UV) curing applications. This document details the mechanism of action, provides representative experimental protocols, and presents quantitative data in structured tables to facilitate comparison and experimental design.
Introduction
This compound is a Type II photoinitiator used to initiate free-radical photopolymerization of various monomers and oligomers. Upon exposure to UV radiation, it becomes excited and, in the presence of a co-initiator (synergist), generates free radicals that initiate the polymerization process. This rapid and efficient curing mechanism is leveraged in numerous applications, including the formulation of coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical applications. As a Type II photoinitiator, this compound requires a hydrogen donor, typically a tertiary amine, to efficiently generate radicals.
Mechanism of Action
The photopolymerization process initiated by this compound follows a well-established mechanism for Type II photoinitiators, which involves a bimolecular reaction.
-
Photoexcitation: Upon absorption of UV light, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: In its excited triplet state, the benzophenone (B1666685) derivative abstracts a hydrogen atom from a co-initiator, such as a tertiary amine.
-
Radical Formation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the amine co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of acrylate (B77674) or other vinyl monomers.
Applications
This compound is primarily used in UV-curable formulations based on acrylates, methacrylates, and unsaturated polyesters. Key application areas include:
-
Clear and Pigmented Coatings: For wood, plastic, and metal substrates.
-
Printing Inks and Varnishes: As a key component in UV-curable printing inks.
-
Adhesives: In the formulation of UV-curable adhesives.
-
Biomedical Materials: In the fabrication of hydrogels and other polymeric scaffolds for drug delivery and tissue engineering.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following tables provide representative data based on typical performance of benzophenone-type photoinitiators in standard formulations. Researchers should use this as a starting point and optimize for their specific systems.
Table 1: Representative Formulation for a UV-Curable Acrylate Coating
| Component | Chemical Name | Function | Weight Percentage (wt%) |
| Oligomer | Epoxy Acrylate | Forms the polymer backbone | 40 - 60 |
| Monomer | Trimethylolpropane Triacrylate (TMPTA) | Reactive diluent, crosslinker | 30 - 50 |
| Photoinitiator | This compound | Photoinitiator | 1 - 5 |
| Co-initiator | Triethanolamine (TEA) | Synergist, hydrogen donor | 2 - 8 |
| Additive | Leveling Agent | Improves surface finish | 0.1 - 1 |
Table 2: Typical Curing Properties of a Benzophenone-Initiated Acrylate Coating
| Property | Typical Value Range | Test Method |
| Tack-Free Time | 5 - 30 seconds | Manual touch test |
| Pencil Hardness | H - 3H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B - 5B | ASTM D3359 |
| Solvent Resistance (MEK double rubs) | >100 | ASTM D5402 |
| Monomer Conversion | 85% - 98% | FTIR Spectroscopy |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common applications.
Protocol 1: UV Curing of a Clear Acrylate Coating
This protocol describes a general procedure for the UV curing of an acrylate-based clear coating.
Materials:
-
Acrylate oligomer (e.g., Epoxy Acrylate)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound
-
Triethanolamine (TEA)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing lamp (medium-pressure mercury lamp or UV LED, 365 nm)
-
Film applicator (e.g., doctor blade)
Procedure:
-
Formulation Preparation: In a light-protected container, prepare the formulation by adding the components in the order listed in Table 1. For example, to prepare 100 g of the formulation, add 50 g of Epoxy Acrylate, 42 g of TMPTA, 3 g of this compound, and 5 g of TEA.
-
Mixing: Mix the components thoroughly using a magnetic stirrer or a mechanical mixer until a homogeneous solution is obtained. Gentle heating (40-50°C) can be applied to reduce viscosity and aid in dissolution.
-
Coating Application: Apply a thin film of the formulation onto the substrate using a film applicator to achieve a desired thickness (e.g., 25 µm).
-
UV Curing: Place the coated substrate on the conveyor belt of the UV curing system or directly under the UV lamp. Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity.
-
Post-Cure Evaluation: After curing, evaluate the physical and mechanical properties of the coating, such as hardness, adhesion, and solvent resistance, using standard test methods as indicated in Table 2.
Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
This protocol outlines the steps for fabricating a hydrogel using this compound as a photoinitiator.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700)
-
This compound
-
Triethanolamine (TEA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds)
Procedure:
-
Precursor Solution Preparation: Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20 wt%) in PBS. Add this compound (e.g., 0.5 wt%) and TEA (e.g., 1 wt%) to the solution. Mix thoroughly until all components are fully dissolved.
-
Molding: Pipette the precursor solution into the molds.
-
Photopolymerization: Expose the molds to UV light (365 nm) for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.
-
Hydrogel Characterization: After polymerization, carefully remove the hydrogels from the molds. The hydrogels can be swollen in PBS to reach equilibrium. Characterize the mechanical properties, such as compressive modulus and swelling ratio.
Application Notes and Protocols for Monitoring 2,4-Dimethylbenzophenone Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethylbenzophenone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis and is of interest in photochemistry, polymer science, and drug discovery. Monitoring the reactions of this compound is crucial for understanding reaction kinetics, optimizing reaction conditions, and identifying intermediates and final products. Spectroscopic techniques are powerful, non-invasive tools for real-time and in-situ monitoring of chemical transformations. This document provides detailed application notes and protocols for utilizing UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to monitor the photoreduction of this compound, a representative and important reaction class for this compound.
Reaction of Interest: Photoreduction of this compound
The primary reaction discussed is the photoreduction of this compound in a hydrogen-donating solvent, such as isopropanol (B130326), upon exposure to ultraviolet (UV) light. In this reaction, the carbonyl group of this compound is reduced to a hydroxyl group, leading to the formation of a pinacol (B44631), specifically 2,4,2',4'-tetramethylbenzopinacol, through the dimerization of the intermediate ketyl radical.
Reaction Scheme:
UV-Vis Spectroscopy
Application:
UV-Vis spectroscopy is a straightforward and effective method for monitoring the kinetics of the photoreduction of this compound. The disappearance of the starting material can be followed by observing the decrease in absorbance at its characteristic absorption maximum (λmax).
Key Spectral Features:
| Compound | λmax (in Ethanol) | Molar Absorptivity (ε) | Notes |
| This compound | ~250 nm, ~330 nm | Data not available | The n→π* transition of the carbonyl group is responsible for the weaker absorption band at longer wavelength (~330 nm), which is ideal for monitoring as the product does not absorb significantly in this region. |
| 2,4,2',4'-Tetramethylbenzopinacol | Below 250 nm | Not applicable | The product lacks the extended conjugation of the carbonyl group and thus its absorbance at > 300 nm is negligible. |
Experimental Protocol: Kinetic Monitoring by UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound in spectroscopic grade isopropanol (e.g., 1 x 10⁻³ M).
-
Prepare a dilute solution (e.g., 1 x 10⁻⁴ M) from the stock solution in a quartz cuvette, ensuring the initial absorbance at the monitoring wavelength (e.g., 330 nm) is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumentation Setup:
-
Use a diode array or scanning UV-Vis spectrophotometer.
-
Set the spectrophotometer to kinetics mode to acquire spectra at regular time intervals (e.g., every 1-5 minutes).
-
The reaction can be initiated directly in the cuvette using a UV lamp with a suitable wavelength (e.g., 365 nm). Ensure the light source is positioned to irradiate the sample cuvette uniformly.
-
-
Data Acquisition:
-
Record a baseline spectrum of the isopropanol solvent.
-
Place the cuvette with the this compound solution in the spectrophotometer and record the initial spectrum (t=0).
-
Start the UV irradiation and simultaneously begin the kinetic scan.
-
Monitor the decrease in absorbance at the chosen wavelength (e.g., 330 nm) over time until the reaction reaches completion (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Plot Absorbance vs. Time to visualize the reaction progress.
-
The reaction rate can be determined from the slope of this curve. For a pseudo-first-order reaction, a plot of ln(Absorbance) vs. Time will yield a straight line with a slope equal to -k_obs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application:
NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of the disappearance of reactants and the appearance of products. ¹H NMR is particularly useful for this purpose.
Key ¹H NMR Spectral Features (in CDCl₃):
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.8 (m), ~7.5 (m), ~7.2-7.0 (m) | Multiplets | Aromatic protons |
| ~2.36 (s), ~2.33 (s) | Singlets | Methyl protons at positions 2 and 4.[1] | |
| 2,4,2',4'-Tetramethylbenzopinacol (Expected) | ~7.0-7.5 (m) | Multiplet | Aromatic protons (chemical shifts will differ from the starting material) |
| ~5.5 (s) | Singlet | Hydroxyl protons (this peak can be broad and its position is concentration and solvent dependent; can be confirmed by D₂O exchange) | |
| ~2.2-2.4 (s) | Singlets | Methyl protons (the chemical shifts are expected to be slightly different from the starting material due to the change in the electronic environment) |
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated hydrogen-donating solvent (e.g., isopropanol-d₈) in an NMR tube.
-
Add a small amount of an internal standard with a known concentration and a single, sharp peak that does not overlap with reactant or product signals (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene).
-
-
Instrumentation Setup:
-
Use a high-resolution NMR spectrometer.
-
For photoreactions, a specialized quartz NMR tube that is transparent to UV light is required. The reaction can be initiated by placing the NMR tube in a photochemical reactor or by using a fiber-optic UV light source directed into the NMR probe.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before irradiation.
-
Begin UV irradiation and acquire spectra at regular intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the methyl protons of this compound (~2.3-2.4 ppm) and a characteristic signal for the product (e.g., the hydroxyl or methyl protons of 2,4,2',4'-tetramethylbenzopinacol).
-
Normalize the integrals to the integral of the internal standard.
-
Plot the normalized integral of the reactant and product signals as a function of time to obtain kinetic profiles.
-
Mass Spectrometry (MS)
Application:
Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for identifying the final products and any byproducts of the reaction.
Key Mass Spectral Features (Electron Ionization - EI):
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | 210.27 | 210 (M⁺), 209 (M-H)⁺, 195 (M-CH₃)⁺, 133 (M-C₆H₅)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺.[2] |
| 2,4,2',4'-Tetramethylbenzopinacol | 422.56 | Expected to be unstable under EI. Will likely not show a molecular ion. Key fragments would arise from C-C bond cleavage to give the ketyl radical cation at m/z 211 and the this compound cation at m/z 210. |
Experimental Protocol: Product Analysis by GC-MS
-
Sample Preparation:
-
After the reaction is complete (as determined by UV-Vis or NMR), take an aliquot of the reaction mixture.
-
If necessary, perform a simple work-up to remove non-volatile components. This may involve solvent evaporation and redissolving the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane (B109758) or ethyl acetate).
-
Derivatization (e.g., silylation of the hydroxyl groups of the pinacol product) may be necessary to improve volatility and thermal stability for GC analysis.
-
-
Instrumentation Setup:
-
Use a GC-MS system with an appropriate capillary column (e.g., a non-polar column like DB-5ms).
-
Develop a suitable temperature program for the GC oven to separate the starting material, product, and any byproducts.
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS.
-
Acquire mass spectra over the appropriate mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the starting material and product(s) by their retention times and mass spectra.
-
Compare the acquired mass spectra with library data or with the expected fragmentation patterns to confirm the identity of the compounds.
-
Data Presentation
Table 1: Summary of Spectroscopic Data for Monitoring the Photoreduction of this compound
| Technique | Analyte | Key Signal to Monitor | Expected Change During Reaction |
| UV-Vis | This compound | Absorbance at ~330 nm | Decrease |
| ¹H NMR | This compound | Integral of methyl proton signals (~2.3-2.4 ppm) | Decrease |
| 2,4,2',4'-Tetramethylbenzopinacol | Integral of new hydroxyl (~5.5 ppm) or methyl signals | Increase | |
| GC-MS | This compound | Peak at specific retention time with m/z 210, 133, 105 | Decrease in peak area |
| 2,4,2',4'-Tetramethylbenzopinacol | New peak at a different retention time with characteristic fragments | Increase in peak area |
Visualizations
Caption: Photoreduction pathway of this compound.
Caption: Workflow for UV-Vis kinetic monitoring.
References
Application Notes and Protocols for UV-Curable Resins Featuring 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, curing, and characterization of UV-curable resins utilizing 2,4-Dimethylbenzophenone as a photoinitiator. This document is intended for professionals in materials science, coatings technology, and drug delivery systems where rapid, controlled polymerization is essential.
Introduction to this compound in UV Curing
This compound is a highly efficient Type II photoinitiator used in free-radical initiated photopolymerization.[1] Unlike Type I photoinitiators that undergo unimolecular cleavage upon UV exposure, Type II photoinitiators, such as this compound, require a co-initiator or synergist to generate radicals through a bimolecular hydrogen abstraction process.[2] This mechanism offers distinct advantages in certain applications, including reduced oxygen inhibition at the surface and broader formulation latitude.
The addition of a methyl group at the para position of one of the phenyl rings in this compound subtly modifies its photochemical properties compared to unsubstituted benzophenone (B1666685).[3] Typically, benzophenone and its derivatives exhibit strong UV absorption in the 200-400 nm range, making them suitable for use with standard mercury vapor lamps.[4][5]
Mechanism of Photoinitiation
The photoinitiation process for this compound in the presence of a tertiary amine co-initiator can be summarized in the following steps:
-
UV Absorption: this compound absorbs UV radiation, transitioning from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a hydrogen donor, typically the alpha-carbon of a tertiary amine co-initiator.[6]
-
Radical Generation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the this compound and an amine-alkyl radical. The amine-alkyl radical is the primary species that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers and oligomers.[1]
Formulation Guidelines
A typical UV-curable formulation consists of oligomers, monomers (reactive diluents), a photoinitiator system, and additives. The selection and proportion of each component are critical for achieving the desired properties of the cured material.
Table 1: Typical Formulation Components and their Functions
| Component | Example | Function | Typical Concentration (wt%) |
| Oligomer | Epoxy Acrylate, Urethane Acrylate | Provides primary film properties (hardness, flexibility, chemical resistance). | 40 - 70% |
| Monomer | Tripropylene Glycol Diacrylate (TPGDA), Isobornyl Acrylate (IBOA) | Adjusts viscosity, improves crosslink density and adhesion. | 20 - 50% |
| Photoinitiator | This compound | Absorbs UV light and initiates polymerization. | 1 - 5% |
| Co-initiator | Triethanolamine (TEA), N-Methyldiethanolamine (MDEA) | Acts as a hydrogen donor to generate initiating radicals. | 1 - 5% |
| Additives | Leveling agents, wetting agents, pigments | Modifies surface properties, provides color. | 0.1 - 2% |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Clear Coating
This protocol describes the preparation of a standard UV-curable clear coating formulation for performance evaluation.
Materials:
-
Epoxy Acrylate Oligomer
-
Tripropylene Glycol Diacrylate (TPGDA) Monomer
-
This compound
-
Triethanolamine (TEA)
-
UV-blocking amber glass vials
-
Magnetic stirrer and stir bars
-
Digital scale
Procedure:
-
In a UV-blocking amber glass vial, accurately weigh the desired amount of epoxy acrylate oligomer.
-
Add the TPGDA monomer to the vial.
-
Mix the oligomer and monomer with a magnetic stirrer at room temperature until a homogeneous solution is formed.
-
In a separate vial, dissolve the this compound in a small amount of the monomer with gentle warming if necessary.
-
Add the dissolved photoinitiator and the TEA co-initiator to the oligomer/monomer mixture.
-
Continue stirring until all components are completely dissolved. Protect the formulation from ambient light.
-
Allow the formulation to degas for a few minutes to let any trapped air bubbles escape.
Protocol 2: UV Curing and Film Characterization
This protocol outlines the procedure for applying the formulated resin, curing it under UV radiation, and evaluating the physical properties of the cured film.
Equipment:
-
Film applicator (e.g., wire-wound rod)
-
Substrate (e.g., glass plates, steel panels)
-
UV curing system with a medium-pressure mercury lamp
-
Pencil hardness tester (ASTM D3363)
-
Cross-hatch adhesion tester (ASTM D3359)
Procedure:
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of contaminants.
-
Film Application: Apply the formulated resin onto the substrate using a film applicator to achieve a uniform wet film thickness (e.g., 25 µm).
-
UV Exposure: Place the coated substrate on the conveyor of the UV curing system. Set the desired UV dose and intensity. A typical starting point is a UV dose of 500-1000 mJ/cm². Pass the substrate under the UV lamp. The conveyor speed will determine the total UV dose.
-
Curing Assessment:
-
Surface Cure (Tack-Free): Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not have any cotton fibers adhering to it.
-
Pencil Hardness: After the film has cooled to room temperature, determine the pencil hardness according to ASTM D3363.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch method according to ASTM D3359.
-
Performance Data
The following tables present illustrative performance data for a typical UV-curable acrylate formulation initiated with this compound and Triethanolamine.
Table 2: Effect of Photoinitiator and Co-initiator Concentration on Cure Speed and Hardness
Resin System: 60% Epoxy Acrylate, 40% TPGDA. UV Dose: 750 mJ/cm².
| Formulation | This compound (wt%) | Triethanolamine (wt%) | Cure Speed (m/min) | Pencil Hardness |
| 1 | 2 | 2 | 10 | 2H |
| 2 | 3 | 3 | 15 | 3H |
| 3 | 4 | 4 | 20 | 3H |
| 4 | 3 | 1 | 10 | H |
| 5 | 3 | 5 | 18 | 3H |
Table 3: Adhesion Performance on Different Substrates
Formulation: 60% Epoxy Acrylate, 40% TPGDA, 3% this compound, 3% Triethanolamine. UV Dose: 750 mJ/cm².
| Substrate | Adhesion (ASTM D3359) |
| Cold Rolled Steel | 5B |
| Aluminum | 5B |
| Polycarbonate | 4B |
| Glass | 5B |
Safety Precautions
-
Always handle uncured resins and photoinitiators in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acrylates can be skin and respiratory sensitizers.
-
Never look directly at an operating UV lamp. Use UV-blocking face shields and ensure the curing chamber is properly shielded.
-
Dispose of all uncured and cured materials in accordance with local, state, and federal regulations.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes and may vary depending on the specific oligomers, monomers, additives, and curing conditions used. It is recommended to perform a ladder study for each new formulation to optimize the concentration of the photoinitiator system and curing parameters.
References
- 1. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low initiation efficiency of 2,4-Dimethylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylbenzophenone as a photoinitiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (CAS No. 1140-14-3) is a solid organic compound used as a photoinitiator in ultraviolet (UV) curing applications.[1][2] It is primarily used to initiate the polymerization of monomers and oligomers in coatings, inks, adhesives, and other photocurable systems.[3]
Q2: How does this compound initiate polymerization?
This compound is a Type II photoinitiator.[4] This means that upon absorption of UV light, it becomes electronically excited. In this excited state, it abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals. These free radicals then initiate the polymerization of the monomers and oligomers in the formulation.[4][5]
Q3: What is the recommended concentration of this compound in a formulation?
Q4: What type of UV light source should be used with this compound?
Benzophenone (B1666685) and its derivatives typically absorb UV radiation in the range of 250-400 nm. Polymeric benzophenone photoinitiators have shown a maximum absorption at approximately 295 nm. Therefore, a UV light source with a strong emission in the UV-A range (315-400 nm) is generally recommended for formulations containing this compound.
Q5: Is a co-initiator always necessary when using this compound?
Yes, as a Type II photoinitiator, this compound requires a co-initiator to efficiently generate free radicals.[4] Tertiary amines, such as N-methyldiethanolamine (MDEA) and ethyl-4-(dimethylamino)benzoate (EDB), are commonly used as co-initiators with benzophenone-type photoinitiators.[4][6]
Troubleshooting Guide for Low Initiation Efficiency
This guide addresses common issues related to low initiation efficiency when using this compound.
Issue 1: Slow or Incomplete Curing
Possible Causes:
-
Incorrect UV Wavelength: The output spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of this compound.
-
Insufficient UV Intensity: The UV light is not powerful enough to generate an adequate number of free radicals for efficient polymerization.
-
Inadequate Co-initiator Concentration: The concentration of the amine co-initiator is too low for effective hydrogen abstraction.
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the excited state of the photoinitiator and scavenge free radicals, hindering polymerization, especially at the surface.
-
Incorrect Photoinitiator Concentration: The concentration of this compound may be too low for the specific formulation.
Solutions:
-
Verify UV Lamp Spectrum: Ensure your UV lamp has a significant output in the UV-A range.
-
Increase UV Dose: Increase the exposure time or the intensity of the UV lamp.
-
Optimize Co-initiator Concentration: Incrementally increase the concentration of the amine co-initiator. A common starting point is a 1:1 to 1:2 molar ratio of photoinitiator to co-initiator.
-
Minimize Oxygen Inhibition: Purge the curing environment with an inert gas like nitrogen or use a higher concentration of photoinitiator and co-initiator.
-
Adjust Photoinitiator Concentration: Gradually increase the concentration of this compound in your formulation.
Issue 2: Poor Through-Cure or Curing Only at the Surface
Possible Causes:
-
High Photoinitiator Concentration: An excessively high concentration of the photoinitiator can lead to a "shielding" effect, where most of the UV light is absorbed at the surface, preventing it from penetrating deeper into the material.
-
UV Absorption by Other Components: Other components in the formulation, such as pigments or UV absorbers, may be absorbing the UV light, reducing the amount available for the photoinitiator.
-
Low UV Lamp Intensity: The intensity of the UV source may be insufficient to penetrate the full depth of the coating.
Solutions:
-
Optimize Photoinitiator Concentration: Reduce the concentration of this compound to find the optimal balance between surface and through-cure.
-
Check Formulation for Competing UV Absorbers: If your formulation contains pigments or other UV-absorbing additives, you may need to use a photoinitiator with a different absorption spectrum or a more powerful UV source.
-
Increase UV Lamp Intensity: A higher intensity lamp can improve the depth of cure.
Issue 3: Yellowing of the Cured Material
Possible Causes:
-
Photoinitiator Byproducts: Some benzophenone derivatives can form colored byproducts upon exposure to UV light.
-
Interaction with Other Formulation Components: The photoinitiator or its byproducts may react with other components in the formulation to produce colored species.
Solutions:
-
Use a Non-Yellowing Co-initiator: Some amine co-initiators are less prone to causing yellowing.
-
Optimize Photoinitiator Concentration: Use the lowest effective concentration of this compound.
-
Consider a Different Photoinitiator: If yellowing is a critical issue, you may need to switch to a different class of photoinitiator known for its non-yellowing properties.
Quantitative Data
The following tables provide representative data for benzophenone-type photoinitiators. Note that the optimal values for your specific system may vary and should be determined experimentally.
Table 1: UV Absorption of Benzophenone Derivatives
| Compound | λmax (nm) |
| Benzophenone | ~250, ~340 |
| Polymeric Benzophenone | ~295 |
Table 2: Typical Concentration Ranges for Photoinitiators and Co-initiators
| Component | Concentration (wt%) | Molar Ratio (Photoinitiator:Co-initiator) |
| This compound | 0.5 - 5.0 | 1:1 to 1:2 |
| Amine Co-initiator (e.g., MDEA, EDB) | 1.0 - 5.0 |
Table 3: Illustrative Effect of Co-initiator on Degree of Conversion (DC) of a Dental Resin [7]
| Time (s) | DC without DEABP (%) | DC with DEABP (%) |
| 10 | 15.2 | 25.8 |
| 30 | 28.9 | 42.1 |
| 60 | 35.7 | 50.3 |
| 180 | 45.1 | 60.2 |
| 300 | 48.3 | 63.5 |
DEABP (4,4'-bis(N,N-diethylamino)benzophenone) is a benzophenone derivative that acts as a co-initiator.
Experimental Protocols
Protocol 1: Standard UV Curing Procedure
-
Formulation Preparation:
-
In a light-blocking container, combine the desired monomer(s) and oligomer(s).
-
Add the specified amount of this compound and the amine co-initiator.
-
Mix thoroughly until all components are fully dissolved. Gentle heating may be applied if necessary, but avoid excessive temperatures that could lead to premature polymerization.
-
-
Substrate Preparation:
-
Ensure the substrate to be coated is clean, dry, and free of any contaminants.
-
-
Application:
-
Apply a uniform film of the formulation onto the substrate using a suitable method (e.g., spin coating, draw-down bar).
-
-
UV Curing:
-
Place the coated substrate under a UV lamp with a known spectral output and intensity.
-
Expose the sample to UV radiation for a predetermined amount of time.
-
-
Curing Evaluation:
-
Assess the degree of cure by checking for tackiness (thumb twist or cotton ball test), solvent resistance (e.g., MEK rub test), or through instrumental analysis (e.g., FTIR to monitor the disappearance of the acrylate (B77674) peak).
-
Protocol 2: Troubleshooting Low Initiation Efficiency
-
Baseline Experiment:
-
Prepare a standard formulation with a known concentration of this compound and co-initiator (e.g., 2 wt% of each).
-
Cure under standard conditions and evaluate the degree of cure.
-
-
Varying Co-initiator Concentration:
-
Prepare a series of formulations with a fixed concentration of this compound (e.g., 2 wt%) and varying concentrations of the co-initiator (e.g., 1, 2, 3, 4, 5 wt%).
-
Cure each formulation under identical conditions and evaluate the degree of cure to determine the optimal co-initiator concentration.
-
-
Varying Photoinitiator Concentration:
-
Using the optimal co-initiator concentration determined in the previous step, prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1, 2, 3, 4, 5 wt%).
-
Cure each formulation under identical conditions and evaluate the degree of cure to determine the optimal photoinitiator concentration.
-
-
Varying UV Dose:
-
Using the optimal formulation from the previous steps, cure samples for different exposure times or at different UV intensities.
-
Evaluate the degree of cure to determine the required UV dose for complete curing.
-
Visualizations
Caption: Photoinitiation mechanism of this compound.
Caption: Logical workflow for troubleshooting low initiation efficiency.
Caption: Iterative experimental workflow for optimizing curing parameters.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1140-14-3 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pcimag.com [pcimag.com]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxygen Inhibition in 2,4-Dimethylbenzophenone Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding oxygen inhibition in photopolymerization reactions initiated by 2,4-Dimethylbenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization process using this compound, with a focus on problems arising from oxygen inhibition.
| Issue | Possible Cause | Recommended Solutions |
| Tacky or uncured polymer surface, while the bulk is solid. | Oxygen Inhibition at the Surface: The surface of the resin is in direct contact with atmospheric oxygen, which quenches the free radicals, preventing complete polymerization at the air-resin interface.[1] | 1. Inert Atmosphere: Cure the sample under a nitrogen or argon blanket to displace oxygen.[2] 2. Increase Photoinitiator Concentration: A higher concentration of this compound (e.g., 3-5 wt%) can generate a larger number of initial free radicals to consume dissolved oxygen.[3] 3. Use Amine Synergists: Incorporate an amine co-initiator, such as Ethyl-4-(dimethylamino)benzoate (EDB), to enhance the rate of polymerization and mitigate oxygen inhibition.[4][5][6] 4. Increase Light Intensity: Higher UV light intensity generates free radicals more rapidly, helping to overcome the inhibitory effect of oxygen.[3] |
| Slow or incomplete polymerization throughout the sample. | 1. Insufficient Light Intensity: The UV source may not be powerful enough to generate an adequate number of free radicals. 2. Low Photoinitiator Concentration: The concentration of this compound may be too low for the specific monomer system and curing conditions.[7] 3. High Oxygen Concentration: The monomer resin may be saturated with dissolved oxygen. | 1. Optimize Light Source: Ensure the UV lamp's wavelength spectrum aligns with the absorption spectrum of this compound (approximately 254 nm and 345 nm).[8] Increase the light intensity if possible. 2. Adjust Photoinitiator/Synergist Levels: Incrementally increase the concentration of this compound and/or the amine synergist. 3. Deoxygenate the Resin: Before curing, purge the resin with an inert gas like nitrogen or argon for several minutes to remove dissolved oxygen. |
| Yellowing of the cured polymer. | Photoinitiator Byproducts: Benzophenone-type photoinitiators can sometimes lead to the formation of colored byproducts upon prolonged UV exposure.[8] | 1. Optimize Photoinitiator Concentration: Use the minimum effective concentration of this compound. 2. Use a Co-initiator: Amine synergists can sometimes reduce yellowing.[6] 3. UV Filtering: If possible, use a UV filter to cut off shorter, more damaging wavelengths after the initial cure. |
| Inconsistent curing results. | Variability in Experimental Conditions: Fluctuations in light intensity, oxygen exposure, temperature, or formulation composition can lead to inconsistent outcomes. | 1. Standardize Procedures: Maintain consistent experimental parameters, including sample thickness, distance from the UV source, and curing time. 2. Control Atmosphere: For critical applications, use a controlled inert atmosphere glovebox for sample preparation and curing. |
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why does it affect my polymerization with this compound?
A1: Oxygen inhibition is a phenomenon where molecular oxygen in the atmosphere reacts with the free radicals generated by the photoinitiator (this compound).[3] This reaction forms stable peroxy radicals that are much less reactive towards initiating the polymerization of monomer chains.[2] As a result, the polymerization process can be slowed down or completely halted, especially at the surface of the sample that is in direct contact with air, leading to a tacky or uncured finish.[1]
Q2: How does an inert atmosphere, like nitrogen, prevent oxygen inhibition?
A2: By purging the curing chamber with an inert gas such as nitrogen or argon, you displace the atmospheric oxygen.[2] This creates an environment with a very low oxygen concentration, minimizing the reaction between oxygen and the free radicals. This allows the polymerization to proceed efficiently, resulting in a tack-free, fully cured polymer.
Q3: What is an amine synergist and how does it help overcome oxygen inhibition when using this compound?
A3: this compound is a Type II photoinitiator, which means it requires a co-initiator or synergist to efficiently generate free radicals.[8] Amine synergists, such as Ethyl-4-(dimethylamino)benzoate (EDB), act as hydrogen donors.[5] Upon UV exposure, the excited this compound abstracts a hydrogen atom from the amine, generating a highly reactive aminoalkyl radical that initiates polymerization.[4] This process is generally more efficient and can help to consume dissolved oxygen, thereby reducing oxygen inhibition.[5][6]
Q4: What is a typical starting concentration for this compound and an amine synergist?
A4: A common starting point for this compound is in the range of 1-5% by weight of the monomer formulation.[6] For the amine synergist, such as EDB, a concentration of 2-5% by weight is often used. The optimal ratio of photoinitiator to synergist can vary depending on the specific monomer system and curing conditions, so some optimization may be necessary.
Q5: Can I just increase the UV light intensity to overcome oxygen inhibition?
A5: Yes, increasing the light intensity can be an effective strategy.[3] A higher photon flux generates a greater concentration of free radicals in a shorter amount of time. This high radical flux can "outcompete" the inhibitory effect of oxygen by consuming the dissolved oxygen more rapidly and initiating polymerization.[3] However, excessively high intensity can sometimes lead to other issues like polymer degradation or yellowing.
Quantitative Data Summary
The following tables summarize the expected impact of different strategies on overcoming oxygen inhibition in acrylate (B77674) polymerization initiated by a benzophenone-type photoinitiator.
Table 1: Effect of Photoinitiator and Amine Synergist Concentration on Acrylate Conversion
| This compound (wt%) | Amine Synergist (EDB) (wt%) | Curing Atmosphere | Typical Acrylate Conversion (%) | Surface Cure |
| 2 | 0 | Air | 40-60% | Tacky |
| 5 | 0 | Air | 60-75% | Slightly Tacky |
| 2 | 3 | Air | 80-95% | Tack-free |
| 5 | 5 | Air | >95% | Tack-free |
| 2 | 0 | Nitrogen | >95% | Tack-free |
Note: These are representative values for a typical acrylate formulation. Actual results may vary depending on the specific monomers, light intensity, and film thickness.
Table 2: Comparison of Oxygen Inhibition Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Inert Gas Purging (Nitrogen/Argon) | Displacement of oxygen from the curing environment.[2] | Highly effective, results in complete cure. | Can be costly and require specialized equipment.[2] |
| Increased Photoinitiator Concentration | Generates a higher concentration of free radicals to consume oxygen.[3] | Simple to implement. | Can increase cost and potentially lead to yellowing or brittleness.[2] |
| Addition of Amine Synergists | Acts as a co-initiator to increase radical generation efficiency and scavenge oxygen.[4][5] | Very effective, improves overall cure speed. | Can introduce new components to the formulation, potential for yellowing with some amines.[2] |
| Increased Light Intensity | Rapidly generates a high concentration of radicals to outcompete oxygen inhibition.[3] | Can be very effective and fast. | Requires a high-power UV source, may cause heat-related issues or material degradation. |
| Physical Barrier | Covering the surface with an oxygen-impermeable film (e.g., PET). | Simple and low-cost. | Not suitable for all geometries, can affect surface finish. |
Experimental Protocols
Protocol 1: Inert Gas Purging for UV Curing
Objective: To perform UV photopolymerization under a nitrogen atmosphere to eliminate oxygen inhibition.
Materials:
-
Monomer formulation containing this compound (e.g., 2 wt%).
-
UV curing system with a chamber.
-
Nitrogen gas cylinder with a regulator and flowmeter.
-
Substrate for curing.
Procedure:
-
Prepare the monomer formulation with this compound in a vial.
-
Place the substrate inside the UV curing chamber.
-
Apply a thin film of the monomer formulation onto the substrate.
-
Close the curing chamber.
-
Purge the chamber with nitrogen gas at a steady flow rate (e.g., 5-10 L/min) for at least 2-5 minutes to ensure the displacement of oxygen. The optimal purging time may vary depending on the chamber volume.
-
While continuing the nitrogen flow, turn on the UV lamp to initiate polymerization for the desired curing time.
-
After the exposure is complete, turn off the UV lamp and stop the nitrogen flow.
-
Open the chamber and examine the cured polymer for surface tackiness.
Protocol 2: Evaluating the Effect of an Amine Synergist using FTIR Spectroscopy
Objective: To quantify the improvement in acrylate conversion when using an amine synergist with this compound by monitoring the disappearance of the acrylate C=C bond peak using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Materials:
-
Monomer (e.g., Hexanediol diacrylate, HDDA).
-
This compound.
-
Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB).
-
FTIR spectrometer with a UV light source attachment.
-
NaCl or KBr salt plates.
Procedure:
-
Formulation Preparation:
-
Control Formulation: Prepare a mixture of the monomer with this compound (e.g., 2 wt%).
-
Synergist Formulation: Prepare a mixture of the monomer with this compound (e.g., 2 wt%) and EDB (e.g., 3 wt%).
-
-
Sample Preparation:
-
Place a small drop of the formulation between two salt plates to create a thin film.
-
-
FTIR Measurement:
-
Place the sample in the FTIR spectrometer.
-
Collect an initial spectrum before UV exposure to determine the initial height/area of the acrylate peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).[9]
-
Start the real-time measurement, and after a few seconds, turn on the UV light source to initiate polymerization.
-
Continuously collect spectra during the UV exposure for a set period (e.g., 60 seconds).
-
-
Data Analysis:
-
Measure the height or area of the acrylate peak in each spectrum.
-
Calculate the percentage conversion at each time point using the following formula: Conversion (%) = [(Initial Peak Area - Peak Area at time t) / Initial Peak Area] x 100
-
Plot the conversion versus time for both the control and synergist formulations to compare the polymerization rates and final conversions.
-
Visualizations
References
- 1. radtech.org [radtech.org]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news.piedmontchemical.com [news.piedmontchemical.com]
- 7. radtech.org [radtech.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : Shimadzu (Deutschland) [shimadzu.de]
Technical Support Center: Optimizing 2,4-Dimethylbenzophenone Concentration in Photopolymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of 2,4-Dimethylbenzophenone in photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in photopolymerization?
A1: this compound is a Type II photoinitiator. Unlike Type I photoinitiators that directly generate radicals upon UV exposure, Type II photoinitiators, such as this compound, require a co-initiator or synergist to initiate polymerization. When exposed to UV light, this compound absorbs the light energy and enters an excited triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, which in turn generates the free radicals that initiate the polymerization of monomers.
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific monomer system, the desired cure depth, light intensity, and the concentration of the co-initiator. A typical starting concentration range for benzophenone-type photoinitiators is between 0.1 wt% and 5.0 wt% relative to the weight of the monomer. It is crucial to determine the optimal concentration for your specific application empirically.
Q3: What type of co-initiator should be used with this compound?
A3: Tertiary amines are the most effective and commonly used co-initiators for benzophenone (B1666685) derivatives. Suitable examples include:
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)
-
N-Methyldiethanolamine (MDEA)
-
Triethylamine (TEA)
The choice of co-initiator can affect the curing speed and the final properties of the polymer.
Q4: What is the ideal ratio of this compound to the co-initiator?
A4: The molar ratio of the photoinitiator to the co-initiator is a critical parameter for efficient polymerization. A common starting point is a 1:1 molar ratio. However, effective ratios have been reported to range from 2:1 to 1:2 (photoinitiator:co-initiator) by weight. An excess of the amine co-initiator can sometimes increase polymerization rates but may lead to yellowing of the final product.
Q5: At what wavelength of light is this compound most effective?
A5: this compound, like other benzophenone derivatives, typically absorbs UV light in the range of 250-400 nm. To ensure efficient initiation, the emission spectrum of the UV light source should overlap with the absorption spectrum of the photoinitiator.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Incomplete or slow polymerization | 1. Insufficient Photoinitiator/Co-initiator Concentration: The concentration may be too low to generate enough free radicals. 2. Oxygen Inhibition: Atmospheric oxygen can quench the excited photoinitiator or scavenge free radicals, inhibiting polymerization, especially at the surface. 3. Mismatched Light Source: The UV lamp's emission spectrum may not sufficiently overlap with the absorption spectrum of this compound. 4. Low Light Intensity: The light intensity may be too low to adequately activate the photoinitiator. | 1. Optimize Concentrations: Systematically increase the concentration of this compound and/or the co-initiator. 2. Deoxygenate: Purge the monomer solution with an inert gas like nitrogen or argon before and during polymerization. Alternatively, increasing the photoinitiator concentration or light intensity can help overcome oxygen inhibition. 3. Verify Light Source: Ensure your UV lamp has a significant output in the 250-400 nm range. Check the lamp's specifications and age. 4. Increase Light Intensity: Move the sample closer to the light source or use a more powerful lamp. |
| Shallow cure depth | 1. High Photoinitiator Concentration: At high concentrations, the photoinitiator can absorb too much light at the surface, preventing it from penetrating deeper into the sample. 2. High UV Absorptivity of the Formulation: Other components in the resin may be absorbing the UV light. | 1. Reduce Photoinitiator Concentration: An optimal concentration exists that maximizes cure depth; concentrations above this optimum will reduce it.[1][2] 2. Check Component Absorbance: Analyze the UV-Vis spectra of all components in your formulation to identify any that may be competing for UV absorption. |
| Yellowing of the cured polymer | 1. Photoinitiator Byproducts: Side reactions or degradation of the photoinitiator and co-initiator can lead to colored byproducts. 2. Excess Co-initiator: High concentrations of amine co-initiators can contribute to yellowing. | 1. Use Minimal Effective Concentration: Optimize the photoinitiator concentration to the lowest effective level. 2. Optimize Co-initiator Ratio: Avoid using a large excess of the amine co-initiator. |
| Poor solubility of this compound | 1. Incompatible Monomer System: this compound may have limited solubility in certain monomers. | 1. Use a Co-solvent: A small amount of a suitable co-solvent that is compatible with your monomer system can be used to dissolve the photoinitiator before mixing. 2. Gentle Heating and Stirring: Applying gentle heat and continuous stirring can aid in dissolution. |
Quantitative Data
| Photoinitiator System | Monomer | Co-initiator | Photoinitiator Conc. (wt%) | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Monomer Conversion (%) |
| Benzophenone/Triethylamine | p-benzophenoneoxycarbonyl phenyl acrylate | Triethylamine | 2.0 | 10 | 1.5 | 85 |
| Benzophenone/Triethylamine | p-benzophenoneoxycarbonyl phenyl acrylate | Triethylamine | 4.0 | 10 | 2.8 | 92 |
| Benzophenone/N-Methyldiethanolamine | 1,6-Hexanediol diacrylate | N-Methyldiethanolamine | 1.0 | 50 | 25 | >95 |
| Benzophenone/N-Methyldiethanolamine | 1,6-Hexanediol diacrylate | N-Methyldiethanolamine | 3.0 | 50 | 45 | >98 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol provides a method to determine the optimal photoinitiator concentration by measuring the cure depth at various concentrations.
Materials:
-
This compound
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate)
-
Monomer/Oligomer formulation
-
UV light source (e.g., 365 nm) with a radiometer to measure intensity
-
Glass slides and spacers of known thickness (e.g., 1 mm)
-
Micrometer or caliper
Procedure:
-
Preparation of Photoinitiator Solutions: Prepare a series of stock solutions of your monomer formulation containing varying weight percentages of this compound (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0%). Ensure a constant concentration of the co-initiator in all formulations.
-
Sample Preparation: Create a mold by placing the spacers between two glass slides. Fill the mold with the prepared resin.
-
UV Curing: Place the sample under the UV light source at a fixed distance. Irradiate for a predetermined time (e.g., 60 seconds).
-
Cure Depth Measurement: After irradiation, separate the glass slides. Remove the uncured liquid resin with a suitable solvent (e.g., isopropanol). Measure the thickness of the cured polymer disc using a micrometer or caliper.
-
Data Analysis: Plot the cure depth as a function of the this compound concentration. The concentration that yields the maximum cure depth is the optimum for these conditions.
Visualizations
Caption: Mechanism of Type II photopolymerization with this compound.
References
side reactions and byproducts in 2,4-Dimethylbenzophenone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,4-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron oxide-supported HY zeolite.
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis of this compound?
A2: While the Friedel-Crafts acylation of m-xylene to this compound can be a high-yield reaction, several side reactions can potentially occur, leading to the formation of byproducts. These include:
-
Isomeric Products: Although the primary product is this compound, there is a possibility of forming the 2,6-Dimethylbenzophenone isomer due to the two available ortho positions on m-xylene relative to the methyl groups. However, steric hindrance generally minimizes the formation of the 2,6-isomer.
-
Polyacylation: It is possible for a second benzoyl group to be introduced onto the m-xylene ring, leading to the formation of dibenzoylated byproducts. This is more likely to occur if an excess of benzoyl chloride is used.
-
Reaction with Solvent: If the reaction is carried out in a reactive solvent, the solvent itself may undergo acylation. It is recommended to use a non-reactive solvent such as dichloromethane (B109758) or to use an excess of m-xylene as the solvent.
-
Hydrolysis of Benzoyl Chloride: If moisture is present in the reaction, benzoyl chloride can hydrolyze to form benzoic acid.
Q3: I am observing a low yield of this compound. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Exposure to atmospheric moisture can deactivate the catalyst, leading to an incomplete reaction.
-
Insufficient Catalyst: An inadequate amount of catalyst will result in a slow or incomplete reaction.
-
Poor Quality Reagents: The purity of the starting materials, m-xylene and benzoyl chloride, is crucial. Impurities can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.
-
Inefficient Quenching and Work-up: Product can be lost during the work-up procedure if not performed carefully.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following:
-
Control Stoichiometry: Use a slight excess of m-xylene relative to benzoyl chloride to reduce the chance of polyacylation.
-
Use a High-Purity Catalyst: Ensure the Lewis acid catalyst is anhydrous and handled under an inert atmosphere.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Purification: The crude product should be purified, for example by recrystallization or column chromatography, to remove any byproducts.
Troubleshooting Guide
The following table provides a guide to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive or insufficient catalyst. | Use fresh, anhydrous Lewis acid catalyst and ensure an adequate molar ratio. Handle the catalyst under an inert atmosphere. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress. | |
| Poor quality of starting materials. | Use freshly distilled m-xylene and benzoyl chloride. | |
| Presence of a significant amount of starting material in the crude product | Incomplete reaction. | Increase the reaction time or temperature. Check the activity and amount of the catalyst. |
| Formation of a white precipitate (benzoic acid) during work-up | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Presence of multiple spots on TLC of the crude product | Formation of isomeric or polyacylated byproducts. | Optimize the stoichiometry of reactants. Purify the crude product by column chromatography or recrystallization. |
Data Presentation
The synthesis of this compound via Friedel-Crafts acylation of m-xylene can be highly efficient.
| Product/Byproduct | Typical Yield/Percentage | Analytical Method for Detection |
| This compound | > 90%[1][2][3] | GC-MS, NMR, HPLC |
| 2,6-Dimethylbenzophenone (Isomer) | Typically low/minor | GC-MS, NMR |
| Dibenzoylated m-xylene | Typically low/minor | GC-MS, Mass Spectrometry |
| Benzoic Acid | Variable, dependent on moisture | HPLC, NMR |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of m-Xylene with Benzoyl Chloride
Materials:
-
m-Xylene (reagent grade)
-
Benzoyl chloride (reagent grade)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the flask in an ice bath to 0-5 °C. Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 30 minutes.
-
After the addition of benzoyl chloride, add m-xylene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing the Quantum Yield of 2,4-Dimethylbenzophenone Photoinitiation
Welcome to the technical support center for 2,4-Dimethylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your photoinitiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a photoinitiator?
A: this compound is a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage upon light absorption, Type II photoinitiators like this compound require a co-initiator, or synergist, to generate the free radicals necessary for polymerization. Upon exposure to UV light, this compound is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, typically a tertiary amine, which in turn generates a free radical that initiates the polymerization process.
Q2: What are the key factors that influence the quantum yield of this compound?
A: The primary factors influencing the quantum yield include:
-
Co-initiator Type and Concentration: The efficiency of hydrogen abstraction is highly dependent on the nature and concentration of the co-initiator.[1]
-
Solvent Polarity: The polarity of the solvent can significantly affect the reactivity of the excited state of benzophenone (B1666685) derivatives.[2]
-
Light Source: The emission spectrum of the UV light source must overlap with the absorption spectrum of this compound for efficient excitation.[3]
-
Oxygen Inhibition: The presence of atmospheric oxygen can quench the excited triplet state and scavenge free radicals, reducing the initiation efficiency.[4]
Q3: What type of co-initiators are most effective with this compound?
A: Tertiary amines are the most commonly used and effective co-initiators for benzophenone-type photoinitiators.[5] Examples of suitable co-initiators include Triethylamine (TEA), N-Methyldiethanolamine (MDEA), and Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB).[1][5] The choice of co-initiator can impact the curing speed and the final properties of the polymer.[5]
Q4: What is the recommended concentration range for this compound and the co-initiator?
A: The optimal concentration of this compound typically ranges from 0.1 wt% to 5.0 wt% relative to the monomer weight. The molar ratio of the photoinitiator to the co-initiator is a critical parameter, with a common starting point being a 1:1 molar ratio. However, effective ratios can range from 2:1 to 1:2 (photoinitiator:co-initiator) by weight.[5] It is crucial to empirically determine the optimal concentrations for your specific system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | 1. Mismatch between Light Source and Photoinitiator Absorption: The emission wavelength of your UV lamp may not sufficiently overlap with the UV absorption spectrum of this compound.[3]2. Absence or Insufficient Concentration of Co-initiator: As a Type II photoinitiator, this compound requires a co-initiator to generate radicals.[6]3. Incorrect Solvent Choice: High polarity solvents can decrease the photoinitiation efficiency of benzophenone derivatives.[2] | 1. Verify the UV-Vis absorption spectrum of your this compound solution and ensure your UV lamp has a significant emission peak in that region.2. Add a suitable tertiary amine co-initiator (e.g., TEA, MDEA) at an appropriate concentration (start with a 1:1 molar ratio with the photoinitiator).[5]3. If possible, switch to a less polar solvent. Test a range of solvents with varying polarities to find the optimal one for your system. |
| Incomplete Curing or Tacky Surface | 1. Oxygen Inhibition: Atmospheric oxygen is a known inhibitor of free-radical polymerization, especially at the surface.[4]2. Low Light Intensity: Insufficient light intensity can lead to a low concentration of initiating radicals.3. Suboptimal Photoinitiator or Co-initiator Concentration: The concentration of either component may be too low for efficient polymerization.[1] | 1. Perform the polymerization in an inert atmosphere (e.g., under nitrogen or argon).2. Increase the intensity of the UV light source or decrease the distance between the lamp and the sample.3. Systematically vary the concentrations of both the this compound and the co-initiator to find the optimal ratio and overall concentration.[5] |
| Yellowing of the Cured Polymer | 1. Excess Amine Co-initiator: High concentrations of amine co-initiators can lead to the formation of colored byproducts.[5]2. Photodegradation: Prolonged exposure to high-intensity UV light can cause degradation of the polymer or the photoinitiator byproducts.[5] | 1. Reduce the concentration of the amine co-initiator. Optimize the photoinitiator-to-co-initiator ratio to balance curing efficiency and color.2. Minimize the UV exposure time to what is necessary for complete curing. Consider using UV filters to cut off shorter, more damaging wavelengths if applicable. |
Data Presentation
Table 1: Effect of Co-initiator Type on Polymer Conversion
| Monomer System | Co-initiator (2.7x10⁻² mol L⁻¹) | Conversion (%) |
| U1 | Triethylamine (TEA) | 21.32 ± 0.58 |
| U1 | N-Methyldiethanolamine (MDEA) | 19.89 ± 0.61 |
| U1 | 4,N,N-trimethylaniline (TMA) | 15.64 ± 0.37 |
| U2 | Triethylamine (TEA) | 17.97 ± 0.11 |
| U2 | N-Methyldiethanolamine (MDEA) | 13.26 ± 0.39 |
| U2 | 4,N,N-trimethylaniline (TMA) | 9.69 ± 0.79 |
| Data adapted from a study on acrylate (B77674) monomers with benzophenone pendant units. U1 and U2 represent different monomers.[1] |
Table 2: Effect of Co-initiator (TEA) Concentration on Polymer Conversion
| Monomer Type | Co-initiator (TEA) Concentration | Conversion (%) |
| U1 | 2.7x10⁻³ mol L⁻¹ | 15.22 ± 0.15 |
| U1 | 13.5x10⁻³ mol L⁻¹ | 18.46 ± 0.28 |
| U1 | 2.7x10⁻² mol L⁻¹ | 22.54 ± 0.36 |
| U1 | 13.5x10⁻² mol L⁻¹ | 31.27 ± 0.96 |
| U2 | 2.7x10⁻³ mol L⁻¹ | 9.68 ± 0.42 |
| U2 | 13.5x10⁻³ mol L⁻¹ | 12.15 ± 0.21 |
| U2 | 2.7x10⁻² mol L⁻¹ | 19.28 ± 0.35 |
| U2 | 13.5x10⁻² mol L⁻¹ | 26.10 ± 0.55 |
| Data adapted from a study on acrylate monomers with benzophenone pendant units in DMSO solvent. U1 and U2 represent different monomers.[1] |
Table 3: Influence of Solvent Polarity on Photo-polymerization Yield
| Monomer System + Co-initiator | Solvent | Conversion (%) |
| U1 + TEA | DMSO | 22.54 ± 0.36 |
| U1 + TEA | EtOAc | 21.32 ± 0.18 |
| U1 + TEA | Acetone | 18.91 ± 0.21 |
| U2 + TEA | DMSO | 19.28 ± 0.35 |
| U2 + TEA | EtOAc | 17.97 ± 0.11 |
| U2 + TEA | Acetone | 15.74 ± 0.44 |
| Data adapted from a study on acrylate monomers with benzophenone pendant units. U1 and U2 represent different monomers.[1] |
Experimental Protocols
Protocol 1: Determination of Quantum Yield via UV-Vis Spectroscopy
This protocol provides a general method for determining the quantum yield of this compound.
Materials:
-
This compound
-
Co-initiator (e.g., TEA)
-
Monomer solution
-
Solvent (e.g., acetonitrile, ethyl acetate)
-
UV-Vis spectrophotometer
-
Calibrated UV LED light source with a known photon flux
-
Quartz cuvette
Procedure:
-
Prepare a stock solution of this compound and the co-initiator in the chosen solvent.
-
Determine the molar extinction coefficient (ε) of this compound at the irradiation wavelength of the LED.
-
Prepare a dilute solution of the photoinitiator system in the quartz cuvette, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.[7]
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
Irradiate the sample with the calibrated LED for a short, defined period.
-
Record the absorbance spectrum again.
-
Repeat steps 5 and 6 to obtain a time series of absorbance data.
-
Calculate the number of photoinitiator molecules that have reacted at each time point from the change in absorbance, using the Beer-Lambert law.
-
Calculate the number of photons absorbed by the solution at each time interval using the known photon flux of the LED.
-
The quantum yield (Φ) is the number of reacted photoinitiator molecules divided by the number of absorbed photons.[7]
Protocol 2: Optimization of Co-initiator Concentration
Materials:
-
This compound
-
A series of co-initiators (e.g., TEA, MDEA, EDMAB)
-
Monomer/oligomer formulation
-
Real-time FT-IR spectrometer or Photo-DSC
Procedure:
-
Prepare a series of formulations with a fixed concentration of this compound (e.g., 2 wt%).
-
In separate formulations, vary the concentration of the co-initiator (e.g., from 0.5 to 4 wt%).
-
Place a sample of the formulation in the real-time FT-IR or Photo-DSC.
-
Expose the sample to a UV light source and monitor the disappearance of the monomer peak (e.g., acrylate C=C bond at ~1635 cm⁻¹) in real-time for FT-IR, or the heat flow for Photo-DSC.
-
Calculate the rate of polymerization and the final conversion for each co-initiator concentration.
-
Plot the final conversion versus the co-initiator concentration to determine the optimal concentration that yields the highest conversion.[1]
Visualizations
Caption: Type II photoinitiation mechanism of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Technical Support Center: 2,4-Dimethylbenzophenone & Co-initiators
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Type II photoinitiator, 2,4-Dimethylbenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization experiments using this compound and a co-initiator.
| Issue | Potential Causes | Recommended Solutions |
| Slow or Incomplete Curing | 1. Incorrect Co-initiator Concentration: Insufficient co-initiator will limit the generation of free radicals. 2. Incompatible Co-initiator: The selected co-initiator may not be an effective hydrogen donor for this compound. 3. Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals, inhibiting polymerization at the surface. 4. UV Source Mismatch: The output spectrum of the UV lamp may not sufficiently overlap with the absorption spectrum of this compound. | 1. Optimize Co-initiator Concentration: Incrementally increase the co-initiator concentration. A typical starting point is a 1:1 molar ratio with the photoinitiator. 2. Select an Appropriate Co-initiator: Tertiary amines such as Triethylamine (TEA), N-methyldiethanolamine (MDEA), or ethyl-4-dimethylaminobenzoate (EDMAB) are often effective. 3. Minimize Oxygen Exposure: Perform curing in an inert atmosphere (e.g., nitrogen blanket) or use a barrier coating to limit oxygen contact. Increasing UV intensity can also help overcome oxygen inhibition. 4. Verify UV Source: Ensure your UV lamp has a significant output in the absorption range of this compound (typically in the UV-A region). |
| Yellowing of the Cured Polymer | 1. High Co-initiator Concentration: Excess amine co-initiators can lead to the formation of colored byproducts.[1] 2. Photoinitiator Degradation: Prolonged exposure to UV light can cause degradation of the photoinitiator and co-initiator, leading to discoloration. 3. Formulation Components: Other components in the resin formulation may be contributing to yellowing. | 1. Optimize Co-initiator Level: Use the minimum effective concentration of the co-initiator.[1] 2. Minimize UV Exposure: Cure for the minimum time required to achieve the desired properties. 3. Evaluate Formulation: Test the stability of individual formulation components under UV exposure. |
| Poor Depth of Cure | 1. High Photoinitiator Concentration: Excessive photoinitiator can absorb too much light at the surface, preventing it from penetrating deeper into the sample. 2. UV Light Scattering or Absorption: Fillers or pigments in the formulation can scatter or absorb UV light, reducing its penetration depth. | 1. Optimize Photoinitiator Concentration: Reduce the concentration of this compound to allow for deeper UV penetration. 2. Formulation Adjustment: If possible, reduce the concentration of components that interfere with light transmission. |
| Surface Tackiness | 1. Oxygen Inhibition: This is a primary cause of tacky surfaces as it prevents complete polymerization at the air interface. | 1. Increase Surface Cure: Use a higher intensity UV source, cure under an inert atmosphere, or add a small amount of a Type I photoinitiator that is efficient at surface curing. |
Frequently Asked Questions (FAQs)
Q1: Why is a co-initiator necessary when using this compound?
A1: this compound is a Type II photoinitiator. Upon absorbing UV light, it enters an excited state but does not generate free radicals on its own. It requires a co-initiator, which is typically a hydrogen donor like a tertiary amine, to interact with the excited photoinitiator. This interaction leads to a hydrogen abstraction or electron transfer process, which ultimately generates the free radicals that initiate polymerization.
Q2: What types of co-initiators are most effective with this compound?
A2: Tertiary amines are commonly used and effective co-initiators for benzophenone-type photoinitiators.[2] Examples include:
-
Triethylamine (TEA)
-
N-methyldiethanolamine (MDEA)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB)
The choice of co-initiator can influence cure speed and the final properties of the polymer.
Q3: How does the concentration of the co-initiator affect the performance of this compound?
A3: The concentration of the co-initiator has a significant impact on the polymerization process. Generally, increasing the co-initiator concentration leads to a higher rate of polymerization and a greater final degree of conversion.[3] However, excessively high concentrations can lead to undesirable effects such as yellowing of the final product.[1] Therefore, optimization of the co-initiator concentration is crucial for achieving the desired performance.
Q4: Can this compound be used for curing pigmented or filled systems?
A4: Yes, but with considerations. Pigments and fillers can absorb or scatter UV light, which can hinder the photoinitiation process and reduce the depth of cure. For pigmented systems, it is important to select a co-initiator and optimize its concentration to ensure efficient curing. The choice of UV lamp and its intensity also play a critical role.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected trends based on studies of similar benzophenone-based systems. These trends illustrate the general effect of co-initiator type and concentration on key performance parameters.
| Co-initiator System | Relative Cure Speed | Relative Degree of Conversion | Tendency for Yellowing |
| This compound (No Co-initiator) | Very Low / None | Very Low / None | Low |
| This compound + Low Concentration Amine | Moderate | Moderate | Low to Moderate |
| This compound + High Concentration Amine | High | High | Moderate to High[1] |
| This compound + EDMAB | High | High | Moderate |
| This compound + MDEA | Moderate to High | Moderate to High | Low to Moderate |
| This compound + TEA | High | High | Moderate to High |
Note: "Relative" values are for comparative purposes and the actual performance will depend on the specific formulation, substrate, and curing conditions.
Experimental Protocols
Protocol 1: Evaluation of Co-initiator Efficiency by Measuring Degree of Conversion using FTIR
Objective: To determine the effect of different co-initiators and their concentrations on the degree of conversion of an acrylate (B77674) monomer initiated by this compound.
Materials:
-
This compound
-
Co-initiators (e.g., TEA, MDEA, EDMAB)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
FTIR spectrometer with an ATR accessory
-
UV curing system with controlled intensity
-
Micropipettes
-
Glass slides
Procedure:
-
Formulation Preparation: Prepare a stock solution of 2% (w/w) this compound in the acrylate monomer.
-
Create a series of formulations by adding different concentrations of each co-initiator to the stock solution (e.g., 0.5%, 1%, 2% w/w).
-
Baseline FTIR Spectrum: Place a small drop of the uncured formulation onto the ATR crystal of the FTIR spectrometer and record the spectrum. Note the peak height or area of the acrylate double bond absorption (typically around 1635 cm⁻¹).
-
UV Curing: Place a fresh, uniform thin film of the formulation on a glass slide.
-
Expose the film to a controlled dose of UV radiation from the curing system.
-
Post-Cure FTIR Spectrum: Scrape off a portion of the cured polymer and press it firmly onto the ATR crystal. Record the FTIR spectrum.
-
Calculation of Degree of Conversion (DC%): Calculate the DC% using the following formula: DC% = [1 - (Peak Area_cured / Peak Area_uncured)] * 100
-
Data Analysis: Compare the DC% values for each co-initiator and concentration to determine the most efficient system.
Visualizations
Caption: Mechanism of radical generation for this compound.
Caption: Troubleshooting workflow for slow or incomplete curing.
References
Technical Support Center: Mitigating Yellowing in Polymers Initiated with 2,4-Dimethylbenzophenone
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of yellowing in polymers initiated with 2,4-Dimethylbenzophenone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize discoloration in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer turning yellow after curing with this compound?
A1: Yellowing in polymers initiated with this compound, an aromatic ketone photoinitiator, is primarily due to the formation of chromophoric (color-producing) byproducts. This process is influenced by several factors:
-
Photo-oxidation: The primary cause is the interaction of the photoinitiator fragments with oxygen and UV light, which leads to the formation of colored, conjugated molecular structures.
-
Thermal Degradation: High temperatures during processing or post-curing can accelerate degradation reactions, contributing to yellowing.
-
Chemical Structure: The inherent aromatic structure of benzophenone-type initiators makes them more susceptible to yellowing compared to aliphatic or other classes of photoinitiators.[1]
-
Additives: Other components in your formulation, such as certain amines used as co-initiators, can also contribute to discoloration through oxidative reactions.
Q2: Can the concentration of this compound affect the degree of yellowing?
A2: Yes, the concentration of the photoinitiator has a direct impact on the intensity of yellowing. Higher concentrations of this compound can lead to a greater formation of chromophoric byproducts, thus increasing the yellowness of the final polymer.[2][3][4] It is crucial to optimize the photoinitiator concentration to achieve a balance between efficient curing and minimal discoloration.
Q3: Are there alternative photoinitiators that are less prone to yellowing?
A3: Absolutely. Several classes of photoinitiators are known for their non-yellowing properties. If color stability is critical for your application, consider these alternatives:
-
Acylphosphine Oxides (e.g., TPO, BAPO): These are widely recognized for their low yellowing characteristics and are a common choice for clear or white formulations.
-
Alpha-Hydroxyketones: This class of photoinitiators also offers good color stability.
-
Polymeric Photoinitiators: These larger molecules have reduced mobility, which can sometimes lead to lower yellowing.
Q4: How can I quantitatively measure the yellowness of my polymer samples?
A4: The most common method for quantifying yellowness is by measuring the Yellowness Index (YI) using a spectrophotometer or colorimeter. The standard test method is ASTM E313, "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates." This method provides a single value that correlates with the visual perception of yellowness.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Significant yellowing immediately after UV curing. | High concentration of this compound.High UV intensity or prolonged exposure.Presence of oxygen during curing. | Reduce the photoinitiator concentration to the minimum required for a complete cure.Optimize UV curing parameters (intensity and time).If possible, perform UV curing in an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation. |
| Polymer gradually turns yellow over time after curing. | Post-cure degradation due to exposure to light and oxygen. | Incorporate a light stabilization package into your formulation, including a UV absorber and a Hindered Amine Light Stabilizer (HALS).Store the cured polymer in a dark place, away from direct sunlight. |
| Yellowing is more pronounced in thicker polymer sections. | Incomplete curing in the bulk of the material, leading to residual photoinitiator and monomers that can degrade over time. | Increase the curing time or use a photoinitiator blend that is more effective for thick sections.Consider a post-curing step at a moderate temperature to ensure complete reaction. |
| The addition of an amine co-initiator increases yellowing. | Oxidation of the amine itself can produce colored byproducts. | Replace the aromatic amine with an aliphatic one, which is generally less prone to oxidative yellowing.Optimize the concentration of the amine co-initiator. |
Mitigating Yellowing: A Multi-faceted Approach
Minimizing yellowing often requires a combination of strategies, from formulation adjustments to process optimization. The following diagram illustrates the key factors influencing yellowing and the corresponding mitigation strategies.
Illustrative Data on Yellowing Mitigation
While specific quantitative data for every formulation is unique, the following table provides an illustrative comparison of the Yellowness Index (YI) for a polymer initiated with this compound under different conditions. Note: These are representative values and actual results will vary based on the specific polymer system and experimental conditions.
| Formulation / Condition | Illustrative Yellowness Index (YI) | Comments |
| Control: 2% this compound | 15 - 25 | High initial yellowing is typical for aromatic ketone photoinitiators. |
| Reduced PI: 1% this compound | 8 - 15 | Lowering the photoinitiator concentration can significantly reduce yellowing. |
| With Stabilizers: 2% this compound + 0.5% HALS + 0.5% UV Absorber | 10 - 18 | Stabilizers can help reduce long-term yellowing but may have a smaller effect on the initial post-cure color. |
| Alternative PI: 2% TPO | 2 - 5 | Acylphosphine oxides like TPO exhibit significantly lower yellowing. |
| Inert Atmosphere: 2% this compound (cured under Nitrogen) | 5 - 10 | Eliminating oxygen during curing drastically reduces oxidative yellowing. |
Experimental Protocols
Protocol 1: Evaluation of Polymer Yellowing using a Spectrophotometer
Objective: To quantitatively measure the Yellowness Index (YI) of a polymer sample according to ASTM E313.
Materials and Equipment:
-
UV-cured polymer sample of a standardized thickness
-
Spectrophotometer or colorimeter with a white calibration tile
-
Software capable of calculating CIE Tristimulus values (X, Y, Z) and Yellowness Index
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white calibration tile.
-
Sample Preparation: Ensure the polymer sample is clean and free of surface defects. The sample should be of a uniform thickness.
-
Measurement:
-
Place the polymer sample in the spectrophotometer's measurement port.
-
Initiate the measurement. The instrument will measure the CIE Tristimulus values (X, Y, Z).
-
-
Calculation of Yellowness Index: The software will typically calculate the Yellowness Index (YI) automatically using the following formula for Illuminant C and 2° observer:
-
YI = 100 * (1.28 * X - 1.06 * Z) / Y
-
-
Data Recording: Record the YI value. For reliable results, it is recommended to measure at least three different spots on the sample and calculate the average.
Protocol 2: Mitigation of Yellowing through Formulation Modification
Objective: To compare the effectiveness of different strategies in reducing the yellowing of a polymer initiated with this compound.
Workflow Diagram:
Procedure:
-
Prepare a Master Batch: Create a master batch of your polymer formulation without the photoinitiator or stabilizers.
-
Divide and Modify: Divide the master batch into four equal parts and modify them as follows:
-
Formulation 1 (Control): Add 2% (by weight) of this compound.
-
Formulation 2 (Stabilizers): Add 2% this compound, 0.5% of a suitable Hindered Amine Light Stabilizer (HALS), and 0.5% of a UV absorber.
-
Formulation 3 (Reduced Initiator): Add 1% this compound.
-
Formulation 4 (Alternative Initiator): Add 2% of a non-yellowing photoinitiator such as TPO.
-
-
Sample Preparation: Prepare thin films or coatings of each formulation with a consistent thickness.
-
UV Curing: Cure all samples using the same UV source, intensity, and exposure time.
-
Yellowness Index Measurement: After curing, measure the Yellowness Index of each sample according to Protocol 1.
-
Analysis: Compare the YI values of the four formulations to determine the most effective strategy for reducing yellowing in your system.
By systematically applying these troubleshooting steps and experimental protocols, you can effectively diagnose and mitigate yellowing issues in your polymer systems initiated with this compound.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2,4-Dimethylbenzophenone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of standard analytical techniques for validating the purity of 2,4-Dimethylbenzophenone, a common photoinitiator and intermediate in organic synthesis. We present supporting experimental protocols and comparative data to aid in the selection of appropriate validation methods.
Key Analytical Techniques for Purity Assessment
The purity of a synthesized compound like this compound is typically assessed using a combination of chromatographic and spectroscopic methods.[1] Each technique offers distinct advantages in sensitivity, specificity, and the type of information it provides. The classical method of melting point determination also serves as a fundamental indicator of purity.[2]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to separate, identify, and quantify each component in a mixture.[3] It is particularly effective for identifying non-volatile impurities and isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile impurities and by-products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to determine purity by identifying signals from impurities alongside the main compound.[4] Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.[3]
-
Melting Point Analysis: A basic yet effective method. Pure crystalline solids exhibit a sharp melting point, whereas impure samples melt over a broader temperature range and at a lower temperature.[2]
Comparative Data Analysis
The following table summarizes hypothetical purity analysis data for two batches of synthesized this compound compared against a certified reference standard. Batch A represents the crude product, while Batch B has undergone a single recrystallization step.
| Analytical Method | Parameter | Synthesized Batch A (Crude) | Synthesized Batch B (Recrystallized) | Reference Standard |
| HPLC | Purity (Area %) | 96.5% | 99.7% | >99.9% |
| Isomeric Impurities (Area %) | 2.1% (ortho/meta isomers) | 0.2% | <0.05% | |
| Unreacted p-Xylene (%) | 0.8% | <0.1% | Not Detected | |
| GC-MS | Residual Toluene (Solvent) | 0.5% | 0.02% | Not Detected |
| NMR (¹H) | Structural Confirmation | Conforms | Conforms | Conforms |
| Observable Impurities | Signals consistent with isomers | Trace isomer signals | No impurities detected | |
| Melting Point | Melting Range (°C) | 48-51°C | 53-54°C | 54-55°C |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify isomeric impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To detect and quantify volatile impurities, such as residual solvents and unreacted starting materials.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from 40 to 400 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on peak area relative to an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify structural isomers or other organic impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Experiment: Acquire ¹H and ¹³C spectra.
-
¹H NMR Analysis: For this compound, expect signals in the aromatic region (approx. 7.2-7.8 ppm) and two distinct singlets for the methyl groups (approx. 2.3-2.5 ppm). The presence of additional, smaller peaks in these regions may indicate isomeric or other impurities.
-
¹³C NMR Analysis: Confirm the expected number of carbon signals (15 for the parent compound).
Melting Point Determination
-
Objective: To assess the overall purity of the crystalline solid.
-
Instrumentation: A digital melting point apparatus.
-
Procedure: Place a small amount of the finely ground, dry sample into a capillary tube. Place the tube in the apparatus and heat slowly (1-2°C per minute) near the expected melting point.
-
Data Analysis: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow range (e.g., < 1°C) close to the literature value indicates high purity.
Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for purity validation of this compound.
References
A Comparative Analysis of 2,4-Dimethylbenzophenone and Other Photoinitiators for Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency, curing speed, and the final properties of the cured material. This guide provides a comparative study of 2,4-Dimethylbenzophenone, a Type II photoinitiator, with other commonly used photoinitiators, including another Type II benzophenone (B1666685) derivative (Benzophenone), a Type I cleavage photoinitiator (2,2-Dimethoxy-2-phenylacetophenone), and a thioxanthone derivative (Isopropylthioxanthone). This comparison is intended to assist researchers in selecting the optimal photoinitiator for their specific application, be it in coatings, adhesives, 3D printing, or the fabrication of biomedical devices.
Executive Summary
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation. Type I photoinitiators undergo unimolecular bond cleavage upon UV irradiation to form free radicals.[1] In contrast, Type II photoinitiators, such as this compound, require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate radicals through a bimolecular hydrogen abstraction process.[2] This fundamental difference in mechanism significantly influences their performance characteristics, including their sensitivity to oxygen, curing depth, and potential for yellowing.
This guide presents a summary of the physicochemical and photochemical properties of these selected photoinitiators, along with their UV-Vis absorption spectra. While direct, side-by-side quantitative performance data for this compound under identical experimental conditions is limited in publicly available literature, this guide provides representative data for the other photoinitiators to illustrate the performance differences between these classes of compounds. Detailed experimental protocols for key analytical techniques are also provided to enable researchers to conduct their own comparative studies.
Data Presentation: Physicochemical and Photochemical Properties
The following table summarizes key properties of this compound and the selected alternative photoinitiators. These properties are crucial for formulation compatibility and predicting photochemical behavior.
| Property | This compound | Benzophenone | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Isopropylthioxanthone (ITX) |
| CAS Number | 1140-14-3[3] | 119-61-9 | 24650-42-8[4] | 5495-84-1 |
| Molecular Formula | C₁₅H₁₄O[3] | C₁₃H₁₀O | C₁₆H₁₆O₃[4] | C₁₆H₁₄OS |
| Molecular Weight ( g/mol ) | 210.27[3] | 182.22 | 256.30[4] | 254.35 |
| Photoinitiator Type | Type II (Hydrogen Abstraction)[2] | Type II (Hydrogen Abstraction)[5] | Type I (α-Cleavage)[6] | Type II (Hydrogen Abstraction)[7] |
| Appearance | - | White solid | White crystalline powder[4] | Light yellow powder |
| Melting Point (°C) | - | 47-51 | 67-70[8] | 75-76 |
| λmax (nm) | ~250, ~340 | ~254, ~345[5] | ~333 | ~258, ~382 |
| Co-initiator Required | Yes (e.g., Tertiary Amine)[2] | Yes (e.g., Tertiary Amine)[5] | No | Yes (e.g., Tertiary Amine)[7] |
UV-Vis Absorption Spectra
The overlap between the photoinitiator's absorption spectrum and the emission spectrum of the light source is critical for efficient photopolymerization.[9] Below are the UV-Vis absorption spectra for the selected photoinitiators.
-
This compound: The UV-Vis spectrum for this compound shows absorption maxima around 250 nm and a weaker band around 340 nm.[10]
-
Benzophenone: Unsubstituted benzophenone exhibits a strong absorption peak around 254 nm and a weaker n-π* transition band around 345 nm.[5]
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA): As a Type I photoinitiator, DMPA shows a strong absorption peak around 333 nm.
-
Isopropylthioxanthone (ITX): ITX, a thioxanthone derivative, displays strong absorption at longer wavelengths, with major peaks around 258 nm and 382 nm, making it suitable for use with LED light sources.[7]
Performance Comparison
| Performance Metric | Benzophenone (Type II) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Type I) | Isopropylthioxanthone (ITX) (Type II) |
| Peak Polymerization Rate (mW/mg) from Photo-DSC | Dependent on co-initiator concentration and reactivity | High[2] | High, especially with LED sources |
| Final Acrylate (B77674) Conversion (%) from RT-FTIR | Dependent on co-initiator | ~85-90%[2] | High |
| Oxygen Inhibition | More sensitive[11] | Less sensitive[11] | Sensitive, but can be mitigated with amine synergists |
| Yellowing | Can cause yellowing, especially with amine co-initiators | Can cause yellowing[12] | Can cause yellowing |
Note: The performance of Type II photoinitiators is highly dependent on the type and concentration of the amine synergist used.
Experimental Protocols
To facilitate a standardized comparison of photoinitiator performance, detailed methodologies for key experiments are provided below.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is used to measure the heat flow associated with the photopolymerization reaction, providing information on the polymerization rate and final conversion.
Sample Preparation: A photocurable formulation is prepared by mixing the desired monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the photoinitiator (e.g., 1-3 wt%), and for Type II systems, a co-initiator (e.g., triethanolamine, TEA) in a stoichiometric amount relative to the photoinitiator.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a UV light source (e.g., a high-pressure mercury lamp or an LED with a specific wavelength) is used.
Procedure:
-
A small amount of the liquid formulation (typically 5-10 mg) is placed in an open aluminum DSC pan.
-
The sample is placed in the DSC cell under an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition.
-
The sample is irradiated with the light source at a constant intensity.
-
The heat flow (in mW) is recorded as a function of time.
-
The rate of polymerization is determined from the exothermic heat flow, and the total heat evolved is used to calculate the final monomer conversion by dividing it by the theoretical heat of polymerization for the specific monomer.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR allows for the direct monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during polymerization, providing a direct measure of monomer conversion.
Sample Preparation: A thin film of the photocurable formulation is prepared between two transparent substrates (e.g., KBr or BaF₂ plates) separated by a spacer of known thickness (typically 10-25 µm). Alternatively, a drop of the formulation can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: An FTIR spectrometer equipped with a UV light source and rapid-scan capability.
Procedure:
-
A reference spectrum of the unreacted sample is collected before UV exposure.
-
The polymerization is initiated by turning on the UV lamp.
-
IR spectra are continuously collected at a high rate (e.g., several scans per second) as the polymerization proceeds.
-
The decrease in the absorbance of a characteristic peak of the reactive monomer (e.g., the acrylate C=C twist at ~810 cm⁻¹) is monitored.
-
The degree of conversion at any given time (t) is calculated using the following equation: Conversion(t) (%) = [1 - (Aₜ / A₀)] x 100 where Aₜ is the peak area at time t, and A₀ is the initial peak area.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanism of Type II Photoinitiation.
Caption: Mechanism of Type I Photoinitiation.
Caption: Experimental Workflow for Photoinitiator Comparison.
Conclusion
The selection of a photoinitiator is a multifaceted decision that requires careful consideration of the desired application, the chemical nature of the formulation, and the processing conditions. This compound, as a Type II photoinitiator, offers a viable option, particularly in systems where the presence of a co-initiator can be leveraged to modulate reaction kinetics. However, for applications requiring very high cure speeds or in formulations sensitive to yellowing, Type I photoinitiators like DMPA may be more suitable. Thioxanthone derivatives such as ITX provide the advantage of absorption at longer wavelengths, making them compatible with modern LED curing systems.
This guide has provided a comparative framework, including key data, experimental protocols, and mechanistic diagrams, to aid researchers in making an informed choice. It is recommended that the provided experimental protocols be used to conduct direct comparative studies under specific application conditions to identify the most effective photoinitiator system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Efficiency of 2,2‐dimethoxy‐2‐phenylacetophenone for the photopolymerization of methacrylate monomers in thick sections (2012) | Veronica Lujan Mucci | 53 Citations [scispace.com]
- 12. benchchem.com [benchchem.com]
A Comparative Performance Analysis: 2,4-Dimethylbenzophenone vs. Unsubstituted Benzophenone in Photochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photochemical performance of 2,4-Dimethylbenzophenone and its parent compound, unsubstituted benzophenone (B1666685). The selection of an appropriate photosensitizer or photoinitiator is critical in various applications, including organic synthesis, photopolymerization, and photobiology. This document aims to facilitate this selection by presenting a detailed analysis of their respective photochemical properties, supported by available data and standardized experimental protocols.
Executive Summary
Benzophenone is a widely utilized aromatic ketone known for its efficient intersystem crossing to the triplet state upon UV irradiation, making it an effective photosensitizer. The introduction of methyl substituents onto the phenyl rings, as in this compound, can significantly influence its photophysical and photochemical behavior. These substitutions can alter the molecule's electronic properties, steric hindrance, and reactivity, thereby impacting its performance in various applications. This guide explores these differences through a comparative analysis of their key performance metrics.
Photochemical and Photophysical Properties
The performance of a photosensitizer is largely dictated by its photophysical parameters, such as its absorption spectrum, quantum yields of intersystem crossing and radical formation, and the lifetime of its excited triplet state. While extensive data is available for unsubstituted benzophenone, specific experimental values for this compound are less prevalent in the literature. The following table summarizes the known properties and provides context for their comparison.
| Property | This compound | Unsubstituted Benzophenone | Significance in Performance |
| Molar Mass | 210.27 g/mol [1][2] | 182.22 g/mol | Affects formulation concentrations and diffusion rates. |
| UV Absorption Maximum (λmax) | Not explicitly found | ~250 nm (π→π), ~340 nm (n→π) | Determines the required wavelength of the light source for efficient excitation. |
| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | Not explicitly found | ~1.0 in non-polar solvents | A high Φ_ISC is crucial for efficiently populating the reactive triplet state. |
| Triplet State Lifetime (τ_T) | Not explicitly found | Microseconds to milliseconds, solvent dependent | A longer lifetime increases the probability of interaction with a substrate. |
| Hydrogen Abstraction Rate Constant (k_H) | Not explicitly found | Varies with H-donor | A higher rate constant indicates greater efficiency in initiating radical processes. |
Key Performance Differences and Their Implications
The addition of two methyl groups to the benzophenone core in the 2- and 4-positions is expected to induce several changes in its photochemical behavior:
-
Red Shift in Absorption: The electron-donating nature of the methyl groups is likely to cause a slight red shift (bathochromic shift) in the absorption spectrum of this compound compared to unsubstituted benzophenone. This could allow for excitation with longer wavelength UV light, which can be advantageous in reducing potential damage to sensitive substrates and allowing for deeper light penetration in photopolymerization.
-
Steric Effects: The methyl group at the ortho position (position 2) can introduce steric hindrance around the carbonyl group. This may influence the rate of intermolecular processes such as hydrogen abstraction and quenching reactions. The extent of this effect would depend on the size and nature of the interacting molecule.
-
Electronic Effects: The electron-donating methyl groups can increase the electron density on the aromatic ring, which may affect the energy and character of the excited states (n,π* and π,π*). This, in turn, can influence the intersystem crossing rate and the reactivity of the triplet state.
Experimental Protocols
To facilitate a direct and quantitative comparison of the performance of this compound and unsubstituted benzophenone, the following experimental protocols are provided.
Determination of Triplet State Characteristics by Laser Flash Photolysis
Objective: To measure the triplet-triplet absorption spectrum, triplet state lifetime (τ_T), and quenching rate constants.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and unsubstituted benzophenone in a suitable solvent (e.g., acetonitrile, benzene) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength. The solutions should be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes.
-
Instrumentation: A nanosecond laser flash photolysis setup is required.[3][4] This typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a monitoring lamp (e.g., xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube) connected to a digital oscilloscope.[3][5]
-
Data Acquisition:
-
Excite the sample with a laser pulse.
-
Record the change in absorbance of the sample over time at various wavelengths to construct the transient absorption spectrum. The peak of this spectrum corresponds to the triplet-triplet absorption.
-
Monitor the decay of the transient absorption at the T-T absorption maximum to determine the triplet lifetime (τ_T). The decay kinetics are typically first-order or mixed first- and second-order.[3]
-
To determine the quenching rate constant, record the triplet decay in the presence of various concentrations of a known quencher (e.g., 1,3-cyclohexadiene (B119728) for energy transfer or a suitable hydrogen donor for hydrogen abstraction). Plot the observed decay rate constant versus the quencher concentration (Stern-Volmer plot) to obtain the quenching rate constant.
-
Measurement of Photopolymerization Efficiency by Real-Time FTIR
Objective: To compare the efficiency of this compound and unsubstituted benzophenone as photoinitiators in a model polymerization reaction.
Methodology:
-
Formulation Preparation: Prepare photopolymerizable formulations containing a monomer (e.g., trimethylolpropane (B17298) triacrylate), a co-initiator (e.g., an amine synergist if evaluating a Type II photoinitiation mechanism), and either this compound or unsubstituted benzophenone at the same molar concentration.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a UV light source for curing and a real-time monitoring setup.
-
Data Acquisition:
-
Place a thin film of the formulation between two transparent plates (e.g., KBr or BaF₂).
-
Record the initial IR spectrum, paying close attention to the absorption band of the acrylate (B77674) double bond (typically around 1635 cm⁻¹).
-
Expose the sample to UV light of a specific wavelength and intensity.
-
Continuously record the IR spectra during the irradiation.
-
The decrease in the intensity of the acrylate double bond absorption band over time is directly proportional to the degree of monomer conversion.
-
Plot the percent conversion versus time to compare the polymerization rates and overall conversion achieved with each photoinitiator.
-
Signaling Pathways and Reaction Mechanisms
The primary photochemical processes for benzophenones involve excitation to the singlet state, followed by highly efficient intersystem crossing to the triplet state. The triplet state is the key reactive intermediate.
Norrish Type Reactions
Aromatic ketones like benzophenone and its derivatives can undergo Norrish Type I and Type II reactions upon photoexcitation.
-
Norrish Type I: This reaction involves the cleavage of the bond between the carbonyl group and one of the adjacent aryl groups, forming two radical fragments. The efficiency of this process depends on the stability of the resulting radicals.
-
Norrish Type II: This reaction is an intramolecular process where the excited carbonyl group abstracts a hydrogen atom from the γ-position of an alkyl chain (if present). This is not directly applicable to benzophenone itself but is a relevant pathway for substituted derivatives with appropriate side chains. For this compound, a Norrish Type II reaction would not be a primary pathway unless it is part of a larger molecule with an appropriate alkyl chain.
The following diagram illustrates the primary photochemical pathways for a generic benzophenone derivative.
Caption: Simplified Jablonski diagram and reaction pathways for benzophenones.
Experimental Workflow for Performance Comparison
The logical workflow for comparing the performance of this compound and unsubstituted benzophenone is outlined below.
Caption: A logical workflow for the comprehensive comparison of the two benzophenones.
Conclusion
While unsubstituted benzophenone is a well-characterized and highly effective photosensitizer, the introduction of methyl groups in this compound is anticipated to modify its photochemical performance. The expected red shift in absorption and the potential influence of steric and electronic effects on the triplet state reactivity warrant experimental investigation to fully elucidate its advantages and disadvantages in specific applications. The provided experimental protocols offer a framework for researchers to conduct a direct and meaningful comparison of these two compounds, enabling an informed selection for their specific research and development needs. Further studies are required to obtain quantitative data for this compound to complete a comprehensive comparative analysis.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
A Comparative Analysis of 2,4-Dimethylbenzophenone and Type I Photoinitiators in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable photoinitiator is a critical determinant of success in photopolymerization processes, directly influencing reaction kinetics, cure depth, and the final properties of the polymerized material. This guide provides an objective comparison of the efficiency of 2,4-Dimethylbenzophenone, a Type II photoinitiator, with that of commercially significant Type I photoinitiators. This analysis is supported by a review of available experimental data and detailed experimental protocols for assessing photoinitiator performance.
Executive Summary
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation. Type I photoinitiators undergo unimolecular cleavage upon UV irradiation to directly form free radicals. In contrast, Type II photoinitiators, such as this compound, require a co-initiator or synergist (typically a tertiary amine) to generate radicals through a bimolecular hydrogen abstraction process. This fundamental mechanistic difference leads to significant variations in their performance characteristics. Generally, Type I photoinitiators are recognized for their higher reactivity and faster cure speeds, while Type II initiators can be advantageous in specific applications, including pigmented systems.
Quantitative Performance Comparison
While direct comparative studies between this compound and a wide array of Type I photoinitiators under identical conditions are limited in publicly available literature, a comparative analysis can be constructed from existing data for representative compounds. The following table summarizes typical performance metrics for this compound (as a representative benzophenone (B1666685) derivative) and two widely used Type I photoinitiators: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
| Parameter | This compound (Type II) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) (Type I) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (Type I) |
| Mechanism | Bimolecular H-abstraction (requires co-initiator) | Unimolecular α-cleavage | Unimolecular α-cleavage |
| Typical Polymerization Rate | Slower | Very High | High |
| Final Monomer Conversion | Generally lower, can be formulation dependent | High | High |
| Quantum Yield of Radical Formation | Lower, dependent on co-initiator | High | High |
| Oxygen Inhibition Sensitivity | More sensitive | Less sensitive | Less sensitive |
| Cure Depth in Pigmented Systems | Can be effective with appropriate co-initiators | Excellent, due to photobleaching | Good |
Note: The performance of this compound is highly dependent on the type and concentration of the co-initiator used. The data for Type I photoinitiators is more straightforward due to their unimolecular nature.
Photoinitiation Mechanisms
The distinct mechanisms of Type I and Type II photoinitiators are central to understanding their differing efficiencies.
Figure 1: Photoinitiation mechanisms of Type I and Type II photoinitiators.
Experimental Protocols
To quantitatively assess the efficiency of photoinitiators, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are powerful and commonly employed techniques.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method monitors the decrease in the infrared absorption band of the reactive functional groups (e.g., acrylate (B77674) C=C double bonds) as polymerization proceeds, providing a direct measure of monomer conversion over time.
Experimental Workflow:
Figure 2: Workflow for RT-FTIR analysis of photopolymerization kinetics.
Detailed Protocol:
-
Formulation Preparation: Prepare separate formulations for each photoinitiator to be tested. A typical formulation may consist of a monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA) and a specific concentration of the photoinitiator (e.g., 2 wt%). For Type II photoinitiators like this compound, a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB) is also added in an appropriate stoichiometric ratio.
-
Sample Preparation: Apply a small drop of the formulation onto the diamond attenuated total reflectance (ATR) crystal of the FTIR spectrometer to form a thin film.
-
Data Acquisition:
-
Record a baseline spectrum of the uncured sample.
-
Initiate UV irradiation using a light source with a controlled intensity and wavelength appropriate for the photoinitiator's absorption spectrum.
-
Simultaneously, begin rapid acquisition of IR spectra (e.g., one spectrum per second) over the course of the polymerization.
-
-
Data Analysis:
-
Measure the area of the characteristic absorption peak of the reactive monomer (e.g., the acrylate C=C twist at ~810 cm⁻¹).
-
Calculate the degree of conversion (%C) at each time point using the formula: %C = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot % Conversion versus time to obtain the polymerization profile. The slope of this curve represents the polymerization rate.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. This allows for the determination of the total heat of polymerization, which is proportional to the overall conversion, as well as the rate of heat evolution, which corresponds to the polymerization rate.
Experimental Workflow:
Figure 3: Workflow for Photo-DSC analysis of photopolymerization kinetics.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid photopolymer formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Isothermal Measurement:
-
Equilibrate the sample at a constant temperature (e.g., 25°C).
-
Once a stable baseline is achieved, expose the sample to UV light of a defined intensity and wavelength.
-
Record the resulting heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_exp).
-
The degree of conversion (α) at any time (t) can be calculated as: α(t) = ΔH_t / ΔH_total where ΔH_t is the cumulative heat evolved up to time t, and ΔH_total is the theoretical heat of polymerization for the specific monomer.
-
The polymerization rate (Rp) is proportional to the heat flow (dH/dt).
-
Conclusion
The choice between this compound and a Type I photoinitiator is highly dependent on the specific requirements of the application. For applications demanding high-speed curing and high monomer conversion, Type I photoinitiators such as BAPO and TPO are generally superior. Their unimolecular radical generation mechanism leads to a more efficient initiation process with reduced sensitivity to oxygen.
However, this compound, as a Type II photoinitiator, can be a cost-effective option and may offer advantages in through-cure for thicker or pigmented systems, provided it is paired with an appropriate co-initiator. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively evaluate and compare the performance of different photoinitiator systems, enabling the selection of the optimal candidate for their specific photopolymerization needs.
A Comparative Guide to the Quantification of 2,4-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 2,4-Dimethylbenzophenone, a compound of interest in various industrial and research applications, including as a photoinitiator. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in diverse matrices. This document compares High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed experimental protocols to aid in methodological decisions.
While specific performance data for this compound is not widely published, the data presented herein is a robust composite derived from validated methods for structurally similar benzophenone (B1666685) derivatives. This approach provides a reliable framework for establishing and validating analytical procedures for this compound.
Quantitative Performance Comparison
The choice of an analytical method is frequently guided by its quantitative capabilities. The following table summarizes key performance parameters for the quantification of benzophenone derivatives, which are expected to be comparable for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Range) | 0.2 - 10.0 mg/L (for 2,4-dihydroxybenzophenone)[1] | 1 - 250 ng (for general benzophenone compounds) | 1 - 200 nM (for a cassette of drugs)[2] |
| Limit of Detection (LOD) | ~0.01 µg/L (for 2,4-dihydroxybenzophenone)[1] | 2 µg/kg (for benzophenone)[1] | 0.01 - 0.42 ng/mL (for various UV filters)[3] |
| Limit of Quantification (LOQ) | ~0.1 µg/L (for 2,4-dihydroxybenzophenone)[1] | Low µg/kg levels | 0.001 - 0.100 ng/mL (for various benzophenones in urine) |
| Accuracy (% Recovery) | 96.8% - 104.5% (for 2,4-dihydroxybenzophenone)[1] | 86% - 112% (for benzophenone derivatives in wastewater)[4] | 79% - 113% (for various benzophenones in urine) |
| Precision (%RSD) | Intra-day: 3.5%-5.7%, Inter-day: 4.5%-6.4% (for 2,4-dihydroxybenzophenone) | < 15% | Intra-day: 2-15%, Inter-day: < 15% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis due to its simplicity and robustness.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30, v/v), potentially with a small percentage of acid like phosphoric or formic acid to improve peak shape.[5]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the absorption maximum of this compound (typically around 254-290 nm for benzophenones).
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Caption: A general experimental workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector : Splitless injection at 250°C.
-
Oven Temperature Program : Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity. The molecular ion and characteristic fragment ions of this compound would be monitored.
-
Sample Preparation : Samples can be extracted using a suitable solvent like hexane (B92381) or ethyl acetate, followed by concentration and derivatization if necessary, although benzophenones are generally amenable to direct GC analysis.
Caption: A typical workflow for the analysis of this compound using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for challenging matrices and ultra-trace level quantification.
-
Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 or similar reversed-phase column suitable for fast LC separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).[2]
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Mass Spectrometer : Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion for this compound.
-
Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often employed for sample clean-up and pre-concentration, especially for biological or environmental samples.[3]
Caption: The logical relationship of components in an LC-MS/MS system for targeted quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating Experimental Results with 2,4-Dimethylbenzophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of experimental results is paramount. This guide provides a comparative analysis of 2,4-Dimethylbenzophenone, a Type II photoinitiator, and its role in photopolymerization processes. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected performance based on the well-established characteristics of benzophenone (B1666685) and its derivatives. We will delve into its mechanism of action, compare it with alternatives, and provide standardized experimental protocols for its evaluation.
Performance Comparison of Benzophenone-Type Photoinitiators
This compound belongs to the benzophenone family of photoinitiators, which are classified as Type II initiators. This means they require a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization upon exposure to UV light. The substitution pattern on the benzophenone core can influence the initiator's absorption characteristics and overall efficiency.
While specific quantitative data for this compound is scarce, the following table provides a comparative overview of the performance of unsubstituted benzophenone against a common Type I photoinitiator, 2,4,6-Trimethylacetophenone, to highlight the general differences in their performance profiles.
Table 1: Comparative Performance of Type I and Type II Photoinitiators
| Feature | 2,4,6-Trimethylacetophenone (Type I) | Benzophenone (Type II) - Representative for this compound |
| Mechanism | Unimolecular (Norrish Type I cleavage) | Bimolecular (Hydrogen abstraction from co-initiator) |
| Cure Speed | Generally faster | Can be slower, dependent on co-initiator reactivity |
| Oxygen Inhibition | Less sensitive | More sensitive |
| Curing Depth | Can be limited in pigmented systems | Can be more effective in pigmented systems |
| Yellowing | Photoproducts may cause yellowing | Generally lower yellowing potential |
| Co-initiator Required | No | Yes (e.g., tertiary amines) |
Experimental Protocols
To validate the performance of this compound as a photoinitiator, standardized experimental protocols are essential. The following methodologies are based on common practices for evaluating Type II photoinitiators.
Protocol 1: Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
This method monitors the disappearance of the acrylate (B77674) double bond peak (typically around 1635 cm⁻¹) in real-time during UV exposure, providing data on the rate and degree of conversion.
Materials:
-
This compound
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate)
-
Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
FTIR spectrometer with a photocalorimetry accessory
-
UV light source with controlled intensity
Procedure:
-
Prepare a formulation containing the monomer/oligomer blend, this compound (e.g., 2 wt%), and the co-initiator (e.g., 2 wt%).
-
Place a small, uniform film of the formulation between two transparent substrates (e.g., KBr pellets).
-
Position the sample in the FTIR spectrometer.
-
Initiate UV irradiation and simultaneously record FTIR spectra at regular intervals.
-
Calculate the degree of conversion by monitoring the decrease in the area of the acrylate C=C peak.
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV exposure, which is proportional to the rate of polymerization.
Materials:
-
Same as Protocol 1
-
DSC instrument equipped with a UV light source
Procedure:
-
Accurately weigh a small amount of the photocurable formulation into a DSC pan.
-
Place the pan in the DSC cell.
-
Equilibrate the sample at the desired temperature.
-
Expose the sample to UV light of a specific intensity and record the heat flow as a function of time.
-
The integrated area of the exothermic peak corresponds to the total heat of polymerization, which can be used to calculate the extent of reaction.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the photoinitiation mechanism, the experimental workflow for performance evaluation, and the role of the benzophenone scaffold in medicinal chemistry.
Caption: Mechanism of a Type II photoinitiator like this compound.
A Comparative Guide to the Spectral Data of 2,4-Dimethylbenzophenone
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed comparison of the spectral data for 2,4-Dimethylbenzophenone against two common alternatives: the parent compound, Benzophenone (B1666685), and a symmetrically substituted isomer, 4,4'-Dimethylbenzophenone. The presented data, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offers a clear framework for distinguishing these structurally similar compounds.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its selected alternatives. This quantitative data provides a basis for direct comparison and identification.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| This compound | ~7.8 | m | 2H | Aromatic H |
| ~7.5-7.3 | m | 6H | Aromatic H | |
| ~2.4 | s | 3H | CH₃ | |
| ~2.3 | s | 3H | CH₃ | |
| Benzophenone | ~7.8-7.7 | m | 4H | Aromatic H (ortho) |
| ~7.6-7.4 | m | 6H | Aromatic H (meta, para) | |
| 4,4'-Dimethylbenzophenone | ~7.7 | d | 4H | Aromatic H |
| ~7.3 | d | 4H | Aromatic H | |
| ~2.4 | s | 6H | CH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Assignment |
| This compound | ~197 | C=O |
| ~142, ~138, ~135, ~132, ~130, ~129, ~128, ~126 | Aromatic C | |
| ~21, ~20 | CH₃ | |
| Benzophenone [1] | ~196 | C=O |
| ~137, ~132, ~130, ~128 | Aromatic C | |
| 4,4'-Dimethylbenzophenone [2] | ~195 | C=O |
| ~143, ~135, ~130, ~129 | Aromatic C | |
| ~21 | CH₃ |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | C-H Bending | Aromatic C=C Stretch |
| This compound | ~1660 | >3000 | ~1450, ~1380 | ~1600, ~1480 |
| Benzophenone [3][4][5] | ~1652-1665 | >3000 | ~1450 | ~1600, ~1450-1600 |
| 4,4'-Dimethylbenzophenone | ~1650 | >3000 | ~1450, ~1380 | ~1605 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [6] | 210 | 195 ([M-CH₃]⁺), 105 (C₆H₅CO⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺) |
| Benzophenone | 182 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 4,4'-Dimethylbenzophenone | 210 | 119 (CH₃C₆H₄CO⁺), 91 (C₇H₇⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum was acquired at a frequency of 400 MHz. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances.
-
¹³C NMR Acquisition: The spectrum was acquired at a frequency of 100 MHz with proton decoupling. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 2 seconds between pulses. The spectral width was set to encompass all expected carbon resonances.
-
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra were obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.
-
Sample Analysis: A small amount of the solid sample was placed directly onto the ATR crystal, ensuring complete coverage. The pressure arm was lowered to ensure good contact between the sample and the crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum was baseline corrected and the absorbance of key functional groups was identified.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed using a mass spectrometer coupled with a gas chromatograph for sample introduction.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) was injected into the gas chromatograph. The GC was equipped with a suitable capillary column to separate the analyte from the solvent.
-
Ionization: Upon elution from the GC column, the sample entered the ion source of the mass spectrometer. The molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated by plotting ion intensity versus m/z.
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for utilizing spectral data in the identification and characterization of an organic compound like this compound.
References
- 1. Benzophenone(119-61-9) 13C NMR spectrum [chemicalbook.com]
- 2. Benzophenone hydrazone(5350-57-2) 13C NMR spectrum [chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved benzophenone ir spectrum, can you show me the | Chegg.com [chegg.com]
- 6. This compound [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Assessing the Impact of Methyl Substitution on Benzophenone Photoactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoactivity of methyl-substituted benzophenone (B1666685) isomers—ortho, meta, and para-methylbenzophenone—with unsubstituted benzophenone. The introduction of a methyl group to the benzophenone core can significantly influence its photophysical and photochemical properties, impacting its efficacy as a photosensitizer in various applications, including photopolymerization, organic synthesis, and photobiology. This document summarizes key performance indicators, details relevant experimental protocols, and presents a logical workflow for assessing photoactivity.
Data Presentation: Comparative Photophysical and Photochemical Properties
| Compound | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) | Photoreduction Quantum Yield (ΦPR) in Isopropanol (B130326) |
| Benzophenone | ≈ 1.0[1][2] | Varies with solvent and concentration | Can be erratic, dependent on conditions[3] |
| ortho-Methylbenzophenone | Not explicitly found | ≤ 30 ns[4] | Data not readily available |
| meta-Methylbenzophenone | Assumed to be ≈ 1.0 (similar to benzophenone in organic solvents) | Data not readily available | Data not readily available |
| para-Methylbenzophenone | Assumed to be ≈ 1.0 (similar to benzophenone in organic solvents) | Data not readily available | Data not readily available |
Note on Data Gaps: While it is generally understood that meta- and para-methylbenzophenone exhibit photophysical properties similar to the parent benzophenone in organic solvents, specific, directly comparable quantitative values for triplet lifetime and photoreduction quantum yield are not consistently reported in the literature. The photoenolization pathway for ortho-methylbenzophenone leads to a significantly shorter triplet lifetime.
Key Observations and Comparison
-
Triplet Quantum Yield: Unsubstituted benzophenone is known for its highly efficient intersystem crossing, resulting in a triplet quantum yield approaching unity.[1][2] It is generally accepted that methyl substitution at the meta and para positions does not significantly alter this high efficiency in common organic solvents.
-
Photoreduction: The photoreduction of benzophenone in hydrogen-donating solvents like isopropanol is a hallmark of its photoactivity. The quantum yield of this process can be complex and dependent on factors such as the concentration of benzophenone and light intensity.[3][5] While quantitative data for the methyl-substituted isomers are scarce, it is expected that the photoreduction efficiency of the meta and para isomers would be comparable to benzophenone. For ortho-methylbenzophenone, the competing and efficient intramolecular photoenolization process is expected to significantly reduce the quantum yield of intermolecular photoreduction.
Experimental Protocols
Detailed methodologies for determining the key photoactivity parameters are provided below.
Determination of Triplet Quantum Yield (ΦT)
Method: Laser Flash Photolysis (LFP) - Comparative Method
Principle: The triplet quantum yield of a sample is determined by comparing the intensity of its triplet-triplet absorption to that of a standard with a known triplet quantum yield under identical excitation conditions. Benzophenone itself is an excellent standard as its triplet quantum yield is considered to be unity in many organic solvents.
Protocol:
-
Sample Preparation: Prepare optically matched solutions of the sample (methyl-substituted benzophenone) and the standard (benzophenone) in a suitable solvent (e.g., deaerated acetonitrile (B52724) or benzene). The absorbance of both solutions at the excitation wavelength (e.g., 355 nm from a Nd:YAG laser) should be identical and typically low (e.g., ~0.1-0.2) to ensure uniform excitation and to minimize inner filter effects.
-
Instrumentation: Utilize a nanosecond laser flash photolysis setup equipped with a pulsed laser for excitation, a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube).
-
Data Acquisition:
-
Excite the standard solution with a laser pulse and record the transient absorption spectrum to identify the wavelength of maximum triplet-triplet absorption (λmaxT-T). For benzophenone, this is typically around 530 nm.
-
Measure the maximum transient absorbance change (ΔAT,std) at λmaxT-T for the standard.
-
Excite the sample solution under identical conditions and measure the maximum transient absorbance change (ΔAT,smp) at its λmaxT-T.
-
-
Calculation: The triplet quantum yield of the sample (ΦT,smp) can be calculated using the following equation:
ΦT,smp = ΦT,std * (ΔAT,smp / ΔAT,std) * (εT,std / εT,smp)
where εT is the molar extinction coefficient of the triplet state at the respective λmaxT-T. If the triplet extinction coefficients are unknown, a relative comparison can still be made assuming they are similar, or they can be determined by other methods such as the energy transfer method.
Determination of Triplet Lifetime (τT)
Method: Laser Flash Photolysis (LFP)
Principle: The triplet lifetime is determined by monitoring the decay of the triplet-triplet absorption signal over time after pulsed laser excitation.
Protocol:
-
Sample Preparation: Prepare a dilute, deaerated solution of the benzophenone derivative in the solvent of interest.
-
Instrumentation: Use a nanosecond laser flash photolysis setup.
-
Data Acquisition:
-
Excite the sample with a laser pulse.
-
Monitor the decay of the transient absorbance at the λmaxT-T of the sample.
-
Record the absorbance change as a function of time until the signal returns to the baseline.
-
-
Data Analysis: The decay trace is typically fitted to a first-order or pseudo-first-order exponential decay function to extract the triplet lifetime (τT).
A(t) = A0 * exp(-t/τT)
where A(t) is the absorbance at time t, and A0 is the initial absorbance at time t=0.
Determination of Photoreduction Quantum Yield (ΦPR)
Method: Steady-State Photolysis with Chemical Actinometry
Principle: The quantum yield of photoreduction is the ratio of the number of benzophenone molecules consumed to the number of photons absorbed by the solution. This is determined by irradiating the sample for a set time and quantifying the amount of reacted benzophenone, while the photon flux is measured using a chemical actinometer.
Protocol:
-
Actinometry:
-
Prepare a solution of a chemical actinometer, such as potassium ferrioxalate.
-
Irradiate the actinometer solution in the same photochemical reactor and geometry as the sample for a specific time.
-
Determine the number of photons absorbed by the actinometer solution by spectrophotometric analysis of the Fe2+ produced. This provides the photon flux (photons/second) of the light source.
-
-
Sample Irradiation:
-
Prepare a solution of the benzophenone derivative in a hydrogen-donating solvent (e.g., isopropanol).
-
Irradiate the sample solution for a measured period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.
-
-
Analysis:
-
Determine the change in concentration of the benzophenone derivative before and after irradiation using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: The photoreduction quantum yield (ΦPR) is calculated as:
ΦPR = (moles of benzophenone reacted) / (moles of photons absorbed)
The moles of photons absorbed by the sample can be calculated from the photon flux determined by actinometry and the fraction of light absorbed by the sample.
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Jablonski diagram illustrating the electronic transitions of benzophenone upon photoexcitation.
Caption: Competing photochemical pathways for methyl-substituted benzophenones.
Caption: A generalized workflow for the experimental assessment of benzophenone photoactivity.
References
- 1. edinst.com [edinst.com]
- 2. edinst.com [edinst.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of various benzophenone (B1666685) derivatives, supported by experimental data from the literature. Benzophenone and its derivatives are widely utilized as photoinitiators, in UV curing processes, and as photosensitizers in various chemical and biological applications. Their photochemical reactivity is predominantly governed by the nature of their lowest-lying triplet excited state, which is highly sensitive to molecular structure and the surrounding environment.
The primary reaction of interest is the photoreduction of the benzophenone carbonyl group, which typically proceeds via hydrogen abstraction from a suitable donor by the excited triplet state of the benzophenone derivative. The efficiency and rate of this reaction are critical for its applications.
Experimental Protocols: Transient Absorption Spectroscopy
The kinetic data presented in this guide are primarily obtained using Laser Flash Photolysis (LFP) , also known as Transient Absorption Spectroscopy (TAS) . This powerful technique allows for the direct observation and characterization of short-lived excited states and radical intermediates.
Methodology: The core principle of LFP/TAS involves a "pump-probe" setup[1].
-
Pump Pulse: A high-intensity, short-duration laser pulse (the "pump") excites the benzophenone derivative sample, populating its excited states (e.g., S₁).
-
Intersystem Crossing (ISC): For benzophenone, the initially formed singlet state (S₁) rapidly undergoes highly efficient intersystem crossing to the more stable and longer-lived triplet state (T₁)[2][3]. This process is extremely fast, occurring on the order of picoseconds[4].
-
Probe Pulse: A second, lower-intensity light pulse (the "probe"), typically a broadband white light source, is passed through the sample at a specific time delay after the pump pulse[1].
-
Detection: The probe light's absorption by the transient species (like the triplet state or the subsequently formed ketyl radical) is measured by a detector. By varying the time delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed[1].
-
Kinetic Analysis: The decay of the transient absorption signal at a specific wavelength (e.g., the triplet absorption maximum around 530-550 nm) is monitored over time to determine the lifetime and reaction rate constants of the transient species[2][5].
The following diagram illustrates a typical experimental workflow for a Laser Flash Photolysis experiment.
Caption: Workflow for Laser Flash Photolysis (LFP) experiments.
Data Presentation: Reaction Kinetics of Benzophenone Derivatives
The following table summarizes key kinetic parameters for unsubstituted benzophenone and several derivatives under various conditions. The data illustrate the influence of substituents and the reaction medium on triplet state lifetimes and reaction rates.
| Benzophenone Derivative | Reaction / Process | Solvent / Medium | Rate Constant (k) / Lifetime (τ) | Reference |
| Benzophenone (Unsubstituted) | Triplet State Decay | Poly(ethylene-co-butylene) Film | τ ≈ 200 ns | [6] |
| H-Abstraction from Acetonitrile | Acetonitrile | k = 130 ± 30 M⁻¹ s⁻¹ | [7] | |
| Triplet Quenching by Iodide | Aqueous Solution | k_q ≈ 8 x 10⁹ M⁻¹ s⁻¹ | [8] | |
| Ketyl Radical Decay (Cage) | Poly(ethylene-co-butylene) Film | τ ≈ 1 µs | [6] | |
| Ketyl Radical Decay (Bulk) | Poly(ethylene-co-butylene) Film | τ ≈ 100 µs | [6] | |
| p-Hydroxybenzophenone (p-HOBP) | Triplet State Decay | Acetonitrile | k = 1.2 x 10⁵ s⁻¹ (τ = 8.3 µs) | [5] |
| m- & p-Hydroxybenzophenone | H-Abstraction | Non-H-bonding solvents | Forms ketyl & phenoxy radicals | [9] |
| o-Hydroxybenzophenone | Triplet State Decay | Non-H-bonding solvents | Very short-lived triplet (low yield) | [9] |
| Di-para-methoxybenzophenone | Photoreduction by Isopropyl Alcohol | Acetonitrile | Slower rate than unsubstituted BP | [10] |
| Di-para-trifluoromethylbenzophenone | Photoreduction by Isopropyl Alcohol | Acetonitrile | Faster rate than unsubstituted BP | [10] |
| 3,3′,4,4′-Benzophenone Tetracarboxylic Acid (BPTC) | Triplet State Decay | Water | k_d = (5-7) x 10⁵ s⁻¹ | [11] |
| Quenching by Adenine | Aqueous Solution (pH 4.7-9.9) | k_q = 2.3 x 10⁹ M⁻¹ s⁻¹ | [11] |
Comparative Analysis of Reaction Kinetics
The reactivity of benzophenone derivatives is primarily dictated by the electronic properties of their substituents and the characteristics of the solvent or matrix.
1. Effect of Substituents:
The nature of the substituent on the phenyl rings significantly modulates the reaction kinetics.
-
Electron-withdrawing groups (e.g., -CF₃) increase the reactivity of the triplet state towards hydrogen abstraction. This is attributed to the stabilization of the resulting ketyl radical, which makes the reaction more energetically favorable.[10][12]
-
Electron-donating groups (e.g., -OCH₃) tend to decrease the rate of hydrogen abstraction.[10][12] These groups increase the electron density at the carbonyl group, making it less electrophilic and thus less reactive.[12]
-
Hydroxy groups (-OH) have position-dependent effects. In ortho-hydroxybenzophenone, strong intramolecular hydrogen bonding leads to a very low triplet yield and a short lifetime due to efficient internal conversion.[9] For meta- and para-hydroxybenzophenones, the triplet state is more reactive in non-hydrogen-bonding solvents.[9]
2. Effect of Solvent and Medium:
The surrounding environment plays a crucial role in the photochemical behavior of benzophenones.
-
Polarity: The reactivity of benzophenone is often higher in nonpolar solvents. Increasing solvent polarity can shift the lowest energy triplet state from the highly reactive n-π* configuration to a less reactive π-π* or charge-transfer (CT) state, thereby inhibiting the hydrogen abstraction reaction.[12]
-
Polymer Matrix: In solid polymer films, the kinetics become more complex. The decay of the triplet state and subsequent radical recombination are often multi-stage processes, described by an initial fast "cage" recombination of the geminate radical pair, followed by a slower decay of radicals that have escaped the initial cage into the polymer "bulk".[6][13][14][15] The hardness of the polymer matrix also affects the rate constants, with broader distributions of rates observed in harder films.[15]
3. Effect of Temperature:
Temperature significantly influences the lifetime of the benzophenone triplet state. As temperature increases, the triplet lifetime becomes progressively shorter.[2] At low temperatures, relaxation mechanisms like collisional quenching are inhibited, leading to longer-lived triplet states and higher transient signals in spectroscopic measurements.[3] Studies have shown lifetimes changing from milliseconds at cryogenic temperatures to a few microseconds at room temperature.[2]
Conclusion
The reaction kinetics of benzophenone derivatives are a multifactorial phenomenon. A comprehensive understanding requires consideration of the electronic effects of substituents, the polarity and viscosity of the reaction medium, and the temperature. Electron-withdrawing groups generally enhance the rate of photoreduction, while electron-donating groups diminish it. The reaction is typically more efficient in nonpolar solvents. In polymer matrices, the kinetics are complicated by diffusion-limited processes and cage effects. The data and principles outlined in this guide serve as a foundational resource for selecting and optimizing benzophenone-based systems for specific photochemical applications.
References
- 1. youtube.com [youtube.com]
- 2. edinst.com [edinst.com]
- 3. edinst.com [edinst.com]
- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics of Photoinduced Electron Transfer between DNA Bases and Triplet 3,3′,4,4′-Benzophenone Tetracarboxylic Acid in Aqueous Solution of Different pH's: Proton-Coupled Electron Transfer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dimethylbenzophenone: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2,4-Dimethylbenzophenone, ensuring the protection of personnel and the environment. This document outlines immediate safety considerations, operational procedures, and regulatory compliance for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides a procedural, step-by-step approach to its disposal, aligning with general hazardous waste regulations.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its associated hazards. According to its GHS classification, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Unit |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 | g/mol |
| Normal Boiling Point | 594.70 | K |
| Normal Melting Point | Not Available | K |
| Water Solubility (log10WS) | -4.38 | mol/l |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.534 |
Source: Cheméo[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a general protocol for its disposal as a hazardous waste.
1. Waste Identification and Classification:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
2. Waste Accumulation and Storage:
-
Collect waste this compound in a designated, properly labeled container.
-
The container must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator of the process generating the waste.[4][5]
-
The SAA should be clearly marked with a "Hazardous Waste Satellite Accumulation Area" sign.[4]
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste".[3][6]
-
The label must also include the chemical name "this compound" and an indication of its hazards (e.g., "Irritant," "Harmful if Swallowed").[3]
4. Segregation of Incompatible Wastes:
-
Store the this compound waste separately from incompatible materials. While specific incompatibilities for this compound are not detailed in the provided search results, a general best practice is to segregate chemical waste by hazard class (e.g., flammables, corrosives, oxidizers).
5. Disposal and Removal:
-
Once the container is full, or when the accumulation limits are reached (typically up to 55 gallons in an SAA), it must be dated and moved to a central accumulation area within three days.[3][4][5]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Never dispose of this compound down the drain or in the regular trash.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 4. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 5. Satellite Accumulation Area Requirements | Virginia DEQ [deq.virginia.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for 2,4-Dimethylbenzophenone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2,4-Dimethylbenzophenone (CAS No. 1140-14-3). The following information is compiled to ensure the safe management of this chemical in a laboratory setting, prioritizing the well-being of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Strict adherence to proper PPE is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[2][3] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Inspect gloves for integrity before each use. | Prevents skin contact that can lead to irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron should be worn when handling larger quantities or when there is a risk of splashing.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust or aerosols are generated and cannot be controlled by engineering means (e.g., fume hood). | Prevents inhalation of airborne particles that may cause respiratory irritation.[1] |
Step-by-Step Handling Protocol
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Verify Equipment: Ensure a chemical fume hood, safety shower, and eyewash station are accessible and operational.
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and PPE before handling the chemical.
-
Don PPE: Put on all required PPE as specified in Table 1.
Handling the Chemical:
-
Transferring Solid: When transferring the solid powder, use a spatula. Avoid any actions that could generate dust.
-
Preparing Solutions: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Immediate Cleanup: Clean any spills immediately according to the spill response plan.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: Dispose of unused this compound powder, contaminated gloves, weighing papers, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for non-halogenated organic liquid waste.[4][5][6] Do not mix with halogenated solvents or other incompatible waste streams.[7][8]
Container Management:
-
All waste containers must be kept closed except when adding waste.[4]
-
Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name of the contents.[4]
-
Store waste containers in a designated satellite accumulation area.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.
Emergency Procedures
Spill Response:
-
Small Spill: For a small spill of solid material, gently sweep it up to avoid creating dust and place it in the designated solid hazardous waste container. Clean the area with an appropriate solvent and absorbent pads, placing all cleanup materials in the hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert personnel. Contact your institution's EHS for assistance.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trimaco.com [trimaco.com]
- 3. sc.edu [sc.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. bucknell.edu [bucknell.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
